molecular formula C7H4Br2O3 B188051 3,5-Dibromo-2,4-dihydroxybenzaldehyde CAS No. 116096-91-4

3,5-Dibromo-2,4-dihydroxybenzaldehyde

Cat. No.: B188051
CAS No.: 116096-91-4
M. Wt: 295.91 g/mol
InChI Key: JEFPULPKKGELPK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a halogenated aromatic compound of significant interest in multiple research fields. In antimicrobial discovery, this compound and its derivatives have been identified as promising hits against parasitic worms such as Schistosoma mansoni , the causative agent of the neglected tropical disease schistosomiasis . Its structural motif is also investigated for its interaction with bacterial targets; for instance, a related hydrazide derivative has been studied for its binding to the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . In environmental science, this specific benzaldehyde is recognized as an emerging halogenated disinfection byproduct (DBP) in drinking water . Research into its cytotoxicity has revealed that dihydroxybenzaldehyde-type (DHBAL) DBPs, including this compound, exhibit significantly greater cytotoxicity in assays such as Chinese hamster ovary (CHO-K1) cell models compared to other related phenolic DBPs . Furthermore, this compound serves as a key synthetic precursor. It is utilized in the two-step synthesis of ethyl 3,5-dibromo-2,4-dihydroxycinnamate, a compound with reported antioxidative and antibacterial activity . It also finds application as a molecular actinometer in photochemistry research, where its predictable photoconversion under controlled illumination between 350 and 420 nm allows for the quantitative measurement of light intensity in fluorescence microscopy and other optical systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPULPKKGELPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352771
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
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Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116096-91-4
Record name 3,5-Dibromo-2,4-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116096-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-2,4-dihydroxybenzaldehyde: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3,5-Dibromo-2,4-dihydroxybenzaldehyde is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde, two acidic hydroxyl groups, and two bromine atoms suitable for cross-coupling, makes it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, an analysis of its reactivity, and its potential applications, offering researchers and drug development professionals the foundational knowledge required to leverage this compound in their work.

Introduction

Substituted hydroxybenzaldehydes are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous compounds with diverse therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific molecule, this compound (CAS No: 116096-91-4), is a member of this class with enhanced functionality.[2] The presence of two hydroxyl groups on the benzene ring activates it, while the aldehyde group provides a key site for condensation and derivatization. The addition of two bromine atoms at the 3 and 5 positions not only influences the electronic properties and acidity of the molecule but also introduces valuable synthetic handles for advanced molecular engineering through modern cross-coupling chemistries. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

The core physical and chemical identifiers for this compound are summarized below. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 116096-91-4[2][3]
Molecular Formula C₇H₄Br₂O₃[2][3]
Molecular Weight 295.91 g/mol [2][3]
Appearance Solid (predicted)
SMILES C1=C(C(=C(C(=C1Br)O)Br)O)C=O[2][3]
Spectroscopic Profile (Predicted)

A detailed spectroscopic analysis is crucial for reaction monitoring and final product confirmation. Based on the molecular structure, the following spectral characteristics are anticipated:

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the lone aromatic proton (H-6), a singlet for the aldehyde proton (CHO) typically downfield (>9 ppm), and two distinct, likely broad, singlets for the phenolic hydroxyl protons (OH), whose chemical shifts would be concentration-dependent.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. The aldehyde carbonyl carbon would be the most downfield signal (~190 ppm). Four signals would correspond to the aromatic carbons (C-CHO, C-OH, C-Br, C-H), with their shifts influenced by the respective substituents.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretching band (~3200-3500 cm⁻¹), a sharp C=O stretching band for the aldehyde (~1650-1680 cm⁻¹), C=C stretching bands for the aromatic ring (~1500-1600 cm⁻¹), and C-Br stretching bands in the fingerprint region (<1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would be characterized by a distinctive isotopic pattern for a dibrominated compound. The molecular ion peak (M⁺) would appear as a cluster of three peaks at m/z values corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br), with an approximate intensity ratio of 1:2:1 for the M, M+2, and M+4 ions.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available resorcinol and proceeds through the intermediate 2,4-dihydroxybenzaldehyde.

G Resorcinol Resorcinol Intermediate 2,4-Dihydroxybenzaldehyde Resorcinol->Intermediate Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) FinalProduct 3,5-Dibromo-2,4- dihydroxybenzaldehyde Intermediate->FinalProduct Step 2: Electrophilic Bromination (Br₂, Acetic Acid)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from established procedures for the formylation of activated phenols.[4][5]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir for 1 hour to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve resorcinol in a minimal amount of DMF and add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 40-50°C) for several hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and stir. The product, 2,4-dihydroxybenzaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound (Electrophilic Bromination)

The two hydroxyl groups are strongly activating and ortho-, para-directing, making positions 3 and 5 highly susceptible to electrophilic attack.

  • Dissolution: Dissolve the 2,4-dihydroxybenzaldehyde synthesized in Step 1 in glacial acetic acid.

  • Bromination: In a separate flask, prepare a solution of molecular bromine (Br₂) in glacial acetic acid. Add this bromine solution dropwise to the aldehyde solution at room temperature with stirring. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Pour the reaction mixture into a large volume of cold water. The dibrominated product will precipitate as a solid.

  • Purification: Collect the crude product by filtration. Wash thoroughly with water to remove acetic acid and any remaining bromine. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Chemical Reactivity and Mechanistic Insights

The molecule possesses three primary centers of reactivity: the aldehyde, the hydroxyl groups, and the bromine atoms. Understanding the interplay of these groups is key to its use as a synthetic intermediate.

G Core This compound Aldehyde (C1) Hydroxyls (C2, C4) Bromines (C3, C5) AldehydeReactions Condensation (Knoevenagel, Schiff Base) Oxidation (to Carboxylic Acid) Reduction (to Benzyl Alcohol) Core:aldehyde->AldehydeReactions Site for C=X formation HydroxylReactions O-Alkylation (Williamson Ether Synthesis) O-Acylation (Ester Formation) Deprotonation Core:hydroxyl->HydroxylReactions Acidic sites for substitution BromineReactions Palladium-Catalyzed Cross-Coupling: Suzuki (C-C bond) Sonogashira (C-C bond) Buchwald-Hartwig (C-N bond) Core:bromine->BromineReactions Handles for C-X coupling

Caption: Reactivity map of this compound.

  • Reactions at the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and is a prime site for building molecular complexity. It readily undergoes condensation reactions, such as the Knoevenagel condensation with active methylene compounds to form coumarin derivatives, a common motif in bioactive molecules.[6]

  • Reactions at the Hydroxyl Groups: The two phenolic hydroxyl groups have different reactivities. The 4-OH group is sterically more accessible and its phenoxide is stabilized by resonance with the aldehyde. In contrast, the 2-OH group is expected to form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, reducing its nucleophilicity and increasing its steric hindrance.[7] This differential reactivity allows for regioselective alkylation, typically at the 4-position, as demonstrated with the parent 2,4-dihydroxybenzaldehyde scaffold.[1]

  • Reactions at the Bromine Atoms: The C-Br bonds are the most valuable feature for drug development professionals. They serve as versatile handles for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, providing a direct pathway to novel analogues and compound libraries.

Applications in Drug Discovery and Materials Science

While specific applications for this exact molecule are not widely documented, its structural motifs are present in many high-value compounds.

  • Scaffold for Bioactive Molecules: As a derivative of 2,4-dihydroxybenzaldehyde, it is an excellent starting point for synthesizing compounds with potential therapeutic applications against cancer, bacterial and fungal infections, and neurodegenerative diseases.[1] The bromine atoms can serve as halogen bond donors, a non-covalent interaction increasingly exploited in rational drug design to enhance binding affinity and selectivity.

  • Precursor for Fluorescent Probes: The core structure is related to scaffolds used in the construction of fluorescent probes and imaging agents.[1] Further derivatization via cross-coupling could be used to tune the photophysical properties of the molecule, leading to novel sensors for biological analytes.

  • Intermediate in Total Synthesis: This compound can serve as a functionalized building block in the total synthesis of complex natural products that feature a polysubstituted aromatic ring.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The available GHS data indicates that it is harmful if swallowed.[2][3]

Hazard ClassCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2][3]
Skin Irritation (Predicted)H315Causes skin irritation[8]
Eye Irritation (Predicted)H319Causes serious eye irritation[8]

Recommended Handling Procedures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Avoid inhalation of dust and direct contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storing under an inert atmosphere, suggesting potential sensitivity to air.[3]

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health (NIH). [Link]

  • Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. [Link]

  • 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100. PubChem. [Link]

  • Supporting Information for "Palladacycles constructed from hydroxyl-substituted benzaldehyde oximes as efficient catalysts for Suzuki reaction in aqueous media". [Source Not Provided]. [Link]

  • Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Carl ROTH. [Link]

  • This compound | C7H4Br2O3 | CID 735455. PubChem. [Link]

  • Synthesis of 3',5'-dibromo-2,4'-dihydroxybenzanilide. PrepChem.com. [Link]

  • 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. [Link]

  • SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde. Thermo Fisher Scientific. [Link]

  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromo-2,4-dihydroxybenzaldehyde from its precursor, 2,4-dihydroxybenzaldehyde. This transformation is a classic example of a regioselective electrophilic aromatic substitution, a cornerstone of synthetic organic chemistry. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines the necessary analytical techniques for product characterization. By explaining the causality behind experimental choices and emphasizing stringent safety protocols, this guide serves as a practical resource for professionals engaged in fine chemical synthesis and pharmaceutical development.

Introduction: Strategic Importance of Brominated Phenolic Aldehydes

This compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents, molecular probes, and specialized polymers. The strategic placement of the bromine atoms and the remaining hydroxyl and aldehyde functionalities allows for a wide array of subsequent chemical modifications. The starting material, 2,4-dihydroxybenzaldehyde, is a readily available aromatic compound featuring a benzene ring activated by two hydroxyl groups, making it highly susceptible to electrophilic attack.[1] The synthesis detailed herein focuses on the controlled, regioselective dibromination of this activated ring system.

Theoretical Framework: The Chemistry of Directed Electrophilic Bromination

The conversion of 2,4-dihydroxybenzaldehyde to this compound is achieved through an electrophilic aromatic substitution reaction.[2] The success of this synthesis hinges on understanding the powerful directing effects of the substituents on the aromatic ring.

The Principle of Electrophilic Aromatic Substitution

This class of reactions involves an electrophile attacking a π-electron-rich aromatic ring, replacing one of the hydrogen atoms. The reaction generally proceeds via a two-step mechanism:

  • Formation of a Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile, attacking the electrophile (in this case, a polarized bromine species). This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the stable aromatic system.

Directing Effects of Substituents

The regiochemical outcome of the bromination is dictated by the existing substituents on the benzaldehyde ring:

  • Hydroxyl (-OH) Groups: These are powerful activating groups and are ortho, para-directors. They donate electron density into the ring through resonance, stabilizing the sigma complex when the attack occurs at the positions ortho and para to them.

  • Aldehyde (-CHO) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive.

In 2,4-dihydroxybenzaldehyde, the two hydroxyl groups at positions 2 and 4 strongly activate the ring. Their combined directing effects overwhelmingly favor electrophilic substitution at positions 3, 5, and 6. Position 6 is sterically hindered by the adjacent aldehyde group. Positions 3 and 5 are both ortho to one hydroxyl group and para to the other, making them the most electron-rich and sterically accessible sites for bromination. The deactivating effect of the aldehyde group at position 1 further disfavors substitution at position 6 and has a lesser influence on the highly activated 3 and 5 positions. This confluence of electronic effects provides a robust rationale for the observed high regioselectivity of the dibromination.

Reaction Mechanism

The reaction is typically performed using molecular bromine (Br₂) in a polar solvent like glacial acetic acid. The polar solvent helps to polarize the Br-Br bond, creating a δ+ charge on one bromine atom, making it sufficiently electrophilic to be attacked by the activated aromatic ring.

Electrophilic Bromination Mechanism Mechanism of Dibromination cluster_start Reactants cluster_step1 First Bromination cluster_step2 Second Bromination Start 2,4-Dihydroxybenzaldehyde + 2 Br₂ Sigma1 Sigma Complex 1 (Resonance Stabilized) Start->Sigma1 Attack at C3 Product1 3-Bromo-2,4-dihydroxybenzaldehyde Sigma1->Product1 -H⁺ Sigma2 Sigma Complex 2 (Resonance Stabilized) Product1->Sigma2 + Br₂ Attack at C5 Product2 This compound (Final Product) Sigma2->Product2 -H⁺ Experimental Workflow Synthesis Workflow A Dissolve 2,4-Dihydroxybenzaldehyde in Acetic Acid B Cool to 0-5 °C (Ice Bath) A->B C Add Br₂ in Acetic Acid (Dropwise, <10 °C) B->C D Stir at Room Temp (2-3 hours) C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Wash with H₂O & NaHSO₃ soln. F->G H Dry Crude Product G->H I Recrystallize (Ethanol/Water) H->I J Isolate & Dry Final Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity, purity, and yield of the final product.

Physical Properties and Expected Yield
  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₇H₄Br₂O₃ [3]* Molecular Weight: 295.91 g/mol [3]* Melting Point: Literature values should be consulted for comparison.

  • Yield: A typical yield for this reaction is in the range of 75-90%.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, which serves as a benchmark for product validation.

TechniqueExpected Data
¹H NMR δ ~11.0-12.0 (s, 1H, -OH), δ ~10.0 (s, 1H, -CHO), δ ~8.0 (s, 1H, Ar-H), δ ~6.0 (br s, 1H, -OH)
¹³C NMR δ ~190 (C=O), δ ~160 (C-OH), δ ~155 (C-OH), δ ~135 (Ar-CH), δ ~115 (Ar-C), δ ~105 (C-Br), δ ~100 (C-Br)
FT-IR (cm⁻¹) 3200-3400 (O-H stretch, broad), 1640-1660 (C=O stretch, aldehyde), 1580-1600 (C=C aromatic), 550-650 (C-Br stretch)
Mass Spec (EI) M⁺ peaks at m/z 294, 296, 298 in a ~1:2:1 ratio, characteristic of two bromine atoms.

Critical Safety Considerations

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is highly toxic if inhaled. [4]All manipulations must be performed in a certified chemical fume hood. [5]A solution of sodium thiosulfate should be kept nearby to neutralize any spills.

  • Glacial Acetic Acid: Corrosive and can cause skin and eye burns. [6][7]It is also flammable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat.

  • Waste Disposal: All waste, including aqueous filtrates and solvent from recrystallization, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. [8]

Conclusion

The synthesis of this compound from 2,4-dihydroxybenzaldehyde is a robust and high-yielding procedure rooted in the fundamental principles of electrophilic aromatic substitution. By understanding the directing effects of the ring substituents, researchers can achieve excellent regioselectivity. The detailed protocol and characterization benchmarks provided in this guide offer a reliable pathway for producing this valuable chemical intermediate. Strict adherence to the outlined safety procedures is paramount to ensure a safe and successful synthesis.

References

[9]Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from orgsyn.org. [10]Benchchem. (n.d.). Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde. Retrieved from Benchchem.com. [1]Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. Retrieved from Benchchem.com. [11]Google Patents. (n.d.). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde. Retrieved from patents.google.com. [2]SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from sunankalijaga.org. [12]MDPI. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 19(9), 513. [13]Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Retrieved from patents.google.com. [14]Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde. Retrieved from patents.google.com. [15]Supporting Information. (n.d.). Synthesis of 2,4-dihydroxybenzaldehyde. Retrieved from the original source. [16]Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Retrieved from patents.google.com. [17]MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(15), 2835. [18]ResearchGate. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o799. [19]NIH. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from nih.gov. [20]PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov. [3]ChemScene. (n.d.). This compound. Retrieved from chemscene.com. [5]Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from carlroth.com. [6]Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from fishersci.com. [8]Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [7]Safety data sheet. (2024). Retrieved from the original source. [21]NIH. (n.d.). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. Retrieved from nih.gov. [22]Benchchem. (2025). A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. Retrieved from Benchchem.com. [4]New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from nj.gov.

Sources

An In-depth Technical Guide to the Safety and Hazards of 3,5-Dibromo-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, potential hazards, and handling protocols for 3,5-Dibromo-2,4-dihydroxybenzaldehyde (CAS No. 116096-91-4). As a substituted aromatic aldehyde, this compound warrants careful assessment and management in a laboratory setting to ensure the safety of personnel and the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a robust culture of safety.

Chemical Identity and Context

This compound is a poly-substituted aromatic aldehyde. Its structure, featuring a reactive aldehyde group and electron-withdrawing bromine atoms on a phenol ring, suggests potential for biological activity and chemical reactivity. Such compounds are often investigated as intermediates in the synthesis of more complex molecules in pharmaceutical and materials science research. Understanding its inherent chemical properties is the first step in a thorough risk assessment.[1][2]

PropertyValueSource
Molecular Formula C₇H₄Br₂O₃[3][4]
Molecular Weight 295.91 g/mol [3][4]
CAS Number 116096-91-4[3][4]
Appearance Typically a solid[5]
Synonyms Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-[4]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the primary documented hazard is acute oral toxicity.[4]

It is crucial to note that data for this specific isomer can be limited. Therefore, it is instructive to consider the hazards of closely related isomers, such as 3,5-Dibromosalicylaldehyde (3,5-Dibromo-2-hydroxybenzaldehyde), which is classified with additional hazards. This practice underscores a key principle of chemical safety: treat related compounds with similar precautions in the absence of specific data.

GHS Hazard Profile: this compound [3][4]

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

GHS Hazard Profile: 3,5-Dibromosalicylaldehyde (A Related Isomer) [6][7]

Hazard ClassCategoryHazard StatementPictogram
Skin IrritationCategory 2H315: Causes skin irritation

Eye IrritationCategory 2H319: Causes serious eye irritation

Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life

Given the structural similarities, it is prudent to handle this compound as a potential skin and eye irritant, in addition to its confirmed oral toxicity.

Toxicological Profile and Mechanistic Insights

Known Toxicological Effects
  • Acute Oral Toxicity: The primary established hazard is being harmful if swallowed.[3][4] The LD50 (the dose lethal to 50% of a test population) for the related benzaldehyde is in the range of 800 to 2500 mg/kg in rats and mice, indicating moderate acute toxicity.[8] The brominated and hydroxylated nature of the target compound could alter this profile.

  • Irritation Potential: Based on data from related isomers, there is a strong rationale for treating this compound as a skin and eye irritant.[6][7][9] Aromatic aldehydes can cause irritation to the skin, eyes, and respiratory tract.[9][10]

General Mechanistic Considerations for Aromatic Aldehydes

Aldehydes are reactive electrophiles that can interact with biological nucleophiles, such as the side chains of amino acids in proteins and DNA bases.[11] This reactivity is the basis for both their utility in synthesis and their potential toxicity.

The primary metabolic pathway for detoxifying aldehydes is oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[11] Overwhelming this metabolic capacity can lead to cellular damage.

Aldehyde_Toxicity_Pathway cluster_detox Detoxification Pathway cluster_tox Toxicity Pathway Compound 3,5-Dibromo-2,4- dihydroxybenzaldehyde Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Exposure Exposure (Inhalation, Dermal, Ingestion) Exposure->Compound ALDH Aldehyde Dehydrogenase (ALDH) Cellular_Uptake->ALDH Nucleophiles Cellular Nucleophiles (Proteins, DNA) Cellular_Uptake->Nucleophiles If detoxification is overwhelmed Carboxylic_Acid Carboxylic Acid Metabolite ALDH->Carboxylic_Acid Oxidation Excretion Excretion Carboxylic_Acid->Excretion Adduct_Formation Covalent Adduct Formation Nucleophiles->Adduct_Formation Schiff base formation Cellular_Damage Oxidative Stress & Cellular Damage Adduct_Formation->Cellular_Damage

Caption: General metabolic and toxicity pathways for aldehydes.

Risk Assessment and Mitigation

A thorough risk assessment is mandatory before any work with this chemical begins.[1][12] This process involves identifying hazards, evaluating exposure potential, and implementing control measures.[2][13][14]

The hierarchy of controls is the established framework for mitigating exposure.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution label_most Most Effective Engineering Engineering Controls Admin Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective) label_least Least Effective

Caption: The hierarchy of controls for risk mitigation.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[15] An eyewash station and safety shower must be readily accessible.[15]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for the use of this chemical. Restrict access to authorized personnel only. Ensure all users are trained on the specific hazards.

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Eye Protection: Chemical safety goggles or a face shield.[15][16]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[15][16]

    • Body Protection: A lab coat must be worn.[15][16]

Safe Handling and Storage Protocols

Handling
  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is donned. Clear the workspace of any unnecessary items.

  • Dispensing: Avoid generating dust when weighing or transferring the solid.[5][10] Use a spatula and weigh the material on a tared weigh boat inside the fume hood.

  • Procedure: Keep the container tightly closed when not in use.[6]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[6][15] Decontaminate the work area.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][15] Some suppliers recommend storage under an inert atmosphere, which suggests sensitivity to air or moisture.[5][16] Keep it away from incompatible materials such as strong oxidizing agents.[16]

Emergency Procedures: Spills and First Aid

Spill Response

Spill_Response_Workflow cluster_cleanup Cleanup Procedure Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess the spill (Is it safe to clean up?) Alert->Assess Evacuate Evacuate if necessary (large spill or poor ventilation) PPE Don appropriate PPE Assess->PPE Yes Call_EHS Contact Emergency Services / EHS Assess->Call_EHS No Contain Contain the spill PPE->Contain Absorb Gently cover with an inert absorbent material Contain->Absorb Collect Collect material into a sealed container for hazardous waste Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate End Spill Managed Decontaminate->End Call_EHS->End

Caption: Workflow for responding to a chemical spill.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][16] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water.[5][9] If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air.[5][9] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water.[5] Seek immediate medical attention.[3][5]

References

  • Safety Data Sheet: 2,4-Dihydroxybenzaldehyde - Carl ROTH. Carl ROTH. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-14). Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98% - Cole-Parmer. Cole-Parmer. [Link]

  • 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem. National Center for Biotechnology Information. [Link]

  • 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem. National Center for Biotechnology Information. [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager. (2025-04-17). Lab Manager. [Link]

  • This compound | C7H4Br2O3 | CID 735455 - PubChem. National Center for Biotechnology Information. [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chemical Risk Assessment - Health and Safety Authority. Health and Safety Authority. [Link]

  • Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol? (2014-12-21). ResearchGate. [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society. [Link]

  • RIFM fragrance ingredient safety assessment, cuminic aldehyde, CAS Registry Number 122-03-2. (2020-07-05). ScienceDirect. [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide - Intersolia. (2025-06-25). Intersolia. [Link]

  • (PDF) Aldehydes: What We Should Know About Them - ResearchGate. (2024-10-15). ResearchGate. [Link]

  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - NIH. National Center for Biotechnology Information. [Link]

  • Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - NIH. National Center for Biotechnology Information. [Link]

  • 2,4-Dibromo-5-hydroxybenzaldehyde | C7H4Br2O2 | CID 4303535 - PubChem. National Center for Biotechnology Information. [Link]

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Unveiling the Therapeutic Potential of 3,5-Dibromo-2,4-dihydroxybenzaldehyde: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive prospective analysis of the potential biological activities of 3,5-Dibromo-2,4-dihydroxybenzaldehyde. While direct experimental data on this specific molecule is nascent, this document synthesizes information on its chemical properties, safety profile, and the well-established bioactivities of structurally analogous compounds, particularly its isomer 3-bromo-4,5-dihydroxybenzaldehyde (BDB) and other halogenated phenols. Through a detailed examination of structure-activity relationships and known mechanistic pathways, we extrapolate and propose potential therapeutic applications for this compound in areas such as antimicrobial, antioxidant, and anti-inflammatory research. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating and advancing the investigation of this promising compound. Detailed, field-proven experimental protocols are provided to facilitate the systematic evaluation of these hypothesized biological activities.

Introduction: The Enigmatic Profile of this compound

This compound is a halogenated phenolic compound with the molecular formula C₇H₄Br₂O₃.[1] Its structure, characterized by a benzaldehyde core with two hydroxyl groups and two bromine atoms, suggests a high potential for biological activity. The presence of hydroxyl groups on the aromatic ring is a common feature of many natural and synthetic compounds with significant antioxidant properties.[2][3][4] Furthermore, the incorporation of bromine atoms can enhance the lipophilicity and reactivity of phenolic compounds, often leading to improved antimicrobial and other biological activities.[5]

While this specific isomer has been synthesized and is commercially available for research purposes, its biological profile remains largely unexplored in the scientific literature.[1] This guide, therefore, aims to bridge this knowledge gap by providing a reasoned, evidence-based projection of its potential bioactivities, drawing parallels from extensively studied structural analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116096-91-4[1]
Molecular Formula C₇H₄Br₂O₃[1]
Molecular Weight 295.91 g/mol [1]
Appearance Solid-
Storage 4°C, under nitrogen[1]

A Prospective Look at Biological Activities: Extrapolating from Structural Analogs

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural relatives. The following sections outline the hypothesized biological activities and the scientific rationale behind them.

Potential Antimicrobial Activity

The presence of bromine atoms on the phenolic ring is a strong indicator of potential antimicrobial properties. Halogenated compounds are known for their bactericidal and sporicidal effects.[6][7] Studies on other halogenated hydroxybenzaldehydes have demonstrated significant antimicrobial activity against a range of pathogens.[8] For instance, 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (gentisaldehyde) have shown antimicrobial effects against bovine mastitis-causing Staphylococcus aureus.[9] It is therefore plausible that this compound will exhibit similar or even enhanced antimicrobial efficacy due to the presence of two bromine atoms.

Predicted Antioxidant and Cytoprotective Effects

Phenolic compounds are renowned for their antioxidant capabilities, which are primarily attributed to their hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[10] The antioxidant capacities of dihydroxybenzaldehydes are well-established, with the position of the hydroxyl groups influencing their activity.[2][4]

Furthermore, the closely related isomer, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to exert potent antioxidant and cytoprotective effects in various cell models. BDB protects skin cells from oxidative damage by activating the Nrf2/HO-1 pathway, a key signaling cascade in the cellular antioxidant response.[11] It has also been demonstrated to reduce reactive oxygen species (ROS) production and protect against PM2.5-induced cell damage.[12] Given the shared dihydroxybenzaldehyde core and the presence of a bromine substituent, it is highly probable that this compound will also possess significant antioxidant properties and modulate similar cellular defense mechanisms.

Hypothesized Anti-inflammatory Properties

Chronic inflammation is a key contributor to a multitude of diseases. Many natural bromophenols isolated from marine algae exhibit potent anti-inflammatory activities.[13][14] The structural analog BDB has been extensively studied for its anti-inflammatory effects. It has been shown to alleviate atopic dermatitis by suppressing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and inhibiting the NF-κB and STAT1 signaling pathways.[13][15] BDB also mitigates inflammation in human keratinocytes stimulated with TNF-α/IFN-γ.[14] The anti-inflammatory potential of bromophenols is a promising area of research, and this compound is a strong candidate for investigation in this context.[5]

Methodologies for a Comprehensive Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is essential. The following protocols are established, field-proven methods that can be adapted for this purpose.

Assessment of Antimicrobial Activity

A standard approach to determine the antimicrobial efficacy of a compound is through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and media) and negative (media only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture C Serial Dilution A->C B Compound Stock Solution B->C D Inoculation C->D E Incubation D->E F MIC Determination E->F G MBC Determination F->G G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to IL6 IL-6 Gene Expression Nucleus->IL6 Compound 3,5-Dibromo-2,4- dihydroxybenzaldehyde Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Safety and Toxicity Considerations

Preliminary safety data for this compound is limited. Therefore, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting. Standard practices such as wearing personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated area are essential. [16]Before in vivo studies, a comprehensive toxicity assessment, including cytotoxicity assays on various cell lines and acute toxicity studies in animal models, must be conducted to establish a safe dosage range.

Conclusion and Future Directions

While direct biological data for this compound is currently scarce, a prospective analysis based on its chemical structure and the activities of its analogs strongly suggests a promising profile for further investigation. The presence of both dihydroxyl and dibromo substitutions on the benzaldehyde scaffold provides a strong rationale for exploring its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.

The experimental protocols outlined in this guide offer a robust framework for systematically evaluating these hypothesized activities. Future research should focus on:

  • Comprehensive in vitro screening: To confirm the predicted antimicrobial, antioxidant, and anti-inflammatory activities and to determine the potency (e.g., MIC, IC50).

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo efficacy and safety studies: To translate the in vitro findings into preclinical models and to establish a therapeutic window.

The exploration of this compound represents an exciting opportunity to uncover a novel bioactive compound with the potential for therapeutic applications. This guide serves as a foundational resource to inspire and direct these future research endeavors.

References

  • Kang, J. Y., et al. (2017). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Molecules, 22(10), 1686. [Link]

  • ResearchGate. (n.d.). Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability...[Link]

  • Piao, M. J., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. International Journal of Molecular Sciences, 23(19), 11823. [Link]

  • Zhen, A. X., et al. (2024). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. Molecules and Cells, 47(5), 100066. [Link]

  • Lee, J. H., et al. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 16(11), 449. [Link]

  • Moreno, M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-10. [Link]

  • Breyne, K., et al. (2020). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 11, 1876. [Link]

  • Shi, D., et al. (2016). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 14(11), 209. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some halogenohydroxy aldehydes. [Link]

  • ResearchGate. (n.d.). Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. [Link]

  • Martinez-Arizaga, G., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(16), 2888. [Link]

  • Dychdala, G. R. (1988). Antimicrobial Activity of Halogens. Critical Reviews in Microbiology, 15(2), 113-140. [Link]

  • Pérez-García, E., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 505. [Link]

  • Moreno, M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-10. [Link]

  • Musso, N., et al. (2022). Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. Catalysts, 12(11), 1362. [Link]

  • Lafarga, T., et al. (2022). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews, 80(6), 1547-1560. [Link]

  • ResearchGate. (n.d.). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Halogens. [Link]

  • ResearchGate. (n.d.). synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. [Link]

  • Gulcin, İ., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(11), 2844-2851. [Link]

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An In-depth Technical Guide to 3,5-Dibromo-2,4-dihydroxybenzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dibromo-2,4-dihydroxybenzaldehyde, a halogenated derivative of 2,4-dihydroxybenzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, characterization, and evaluation in drug discovery contexts.

Introduction: The Significance of Brominated Phenolic Aldehydes

Phenolic aldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. The introduction of halogen atoms, particularly bromine, into the phenolic ring can significantly modulate the physicochemical properties and biological activities of the parent molecule. This strategic halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can lead to stronger interactions with biological targets. This compound (CAS No. 116096-91-4) is a compound of interest due to its potential as a precursor for novel therapeutic agents, drawing from the established bioactivity of related bromophenols and salicylaldehydes.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-dihydroxybenzaldehyde. The hydroxyl groups at positions 2 and 4 are strong activating groups, directing the incoming electrophiles (bromine) to the ortho and para positions. The position para to the -OH at C4 is already substituted with the aldehyde group, and the position ortho to the -OH at C2 is also ortho to the -OH at C4, making positions 3 and 5 highly activated and available for bromination.

Proposed Synthesis Workflow

The following workflow outlines a plausible and efficient method for the synthesis of this compound.

Synthesis_Workflow Start Start Precursor 2,4-Dihydroxy- benzaldehyde Start->Precursor Dissolution Dissolution in Glacial Acetic Acid Precursor->Dissolution Bromination Controlled Addition of Bromine Dissolution->Bromination Reaction Stirring at Room Temperature Bromination->Reaction Quenching Quenching with Sodium Bisulfite Reaction->Quenching Precipitation Precipitation in Ice Water Quenching->Precipitation Isolation Filtration and Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification Product 3,5-Dibromo-2,4-dihydroxy- benzaldehyde Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Dihydroxybenzaldehyde (CAS No. 95-01-2)

  • Bromine (CAS No. 7726-95-6)

  • Glacial Acetic Acid (CAS No. 64-19-7)

  • Sodium Bisulfite (CAS No. 7631-90-5)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve 10.0 g (0.072 mol) of 2,4-dihydroxybenzaldehyde in 100 mL of glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of 25.0 g (0.156 mol, 2.1 equivalents) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 1 hour with constant stirring. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A pale yellow to off-white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid and salts.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound. Dry the purified product under vacuum.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.

Physicochemical Properties
PropertyValueSource
CAS Number 116096-91-4ChemScene[1]
Molecular Formula C₇H₄Br₂O₃ChemScene[1]
Molecular Weight 295.91 g/mol ChemScene[1]
Appearance Pale yellow to off-white solidInferred
Melting Point Not available; expected to be higher than the starting material (135 °C for 2,4-dihydroxybenzaldehyde)
Spectroscopic Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.5-11.5 (s, 1H, -OH at C2)

    • δ 9.5-10.5 (s, 1H, -OH at C4)

    • δ 9.8 (s, 1H, -CHO)

    • δ 8.0 (s, 1H, Ar-H at C6)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 190-195 (-CHO)

    • δ 160-165 (C-OH)

    • δ 155-160 (C-OH)

    • δ 135-140 (Ar-C)

    • δ 110-115 (Ar-C)

    • δ 100-105 (C-Br)

    • δ 95-100 (C-Br)

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (broad, O-H stretching)

    • 1650-1630 (strong, C=O stretching of aldehyde)

    • 1600-1450 (C=C aromatic stretching)

    • 1300-1200 (C-O stretching)

    • 700-600 (C-Br stretching)

  • Mass Spectrometry (EI):

    • m/z (%): 294/296/298 (M⁺, isotopic pattern for 2 Br atoms)

Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, the structural motif of brominated phenolic aldehydes is present in numerous compounds with significant therapeutic potential.

Potential Therapeutic Areas
  • Anti-inflammatory Activity: Related bromophenols isolated from marine sources have demonstrated potent anti-inflammatory effects. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to suppress inflammatory responses in vivo and in vitro.[2][3]

  • Anticancer Properties: The salicylaldehyde scaffold is a key component of many anticancer agents. The introduction of bromine atoms can enhance the cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibition: The aldehyde and hydroxyl groups can act as key pharmacophoric features for binding to the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors.

Signaling Pathway Diagram

The anti-inflammatory effects of similar bromophenols are often attributed to the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription BDB 3,5-Dibromo-2,4-dihydroxy- benzaldehyde BDB->IKK Inhibits

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. The synthetic route presented in this guide is robust and scalable, providing a reliable source of the material for further investigation. Future research should focus on the comprehensive evaluation of its biological activities, including its anti-inflammatory, anticancer, and antimicrobial properties. Elucidating its mechanism of action and identifying its specific molecular targets will be crucial steps in unlocking its full therapeutic potential.

References

  • Lee, D. S., et al. (2018). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Marine Drugs, 16(12), 489. [Link]

  • Kim, J. H., et al. (2019). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 17(5), 291. [Link]

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Methodological & Application

Introduction: A Versatile and Electron-Rich Aromatic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3,5-Dibromo-2,4-dihydroxybenzaldehyde

This compound is a polyfunctionalized aromatic compound that serves as a highly valuable and versatile starting material in modern organic synthesis. Its structure is characterized by a benzaldehyde core enriched with two hydroxyl groups and two bromine atoms, strategically positioned to influence reactivity and provide multiple handles for synthetic transformations. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing, yet synthetically useful, bromine and aldehyde functionalities makes this reagent a cornerstone for constructing complex molecular architectures.

The aldehyde group acts as a classic electrophilic site for condensation and addition reactions, while the phenolic hydroxyl groups offer opportunities for O-alkylation, acylation, and directing effects in electrophilic aromatic substitution. Crucially, the bromine atoms are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide explores the principal applications of this compound, providing detailed protocols for its use in the synthesis of heterocyclic systems, Schiff bases, and as a scaffold for creating bioactive molecules and advanced materials.

PropertyValueSource
CAS Number 116096-91-4[1]
Molecular Formula C₇H₄Br₂O₃[1]
Molecular Weight 295.91 g/mol [1]
Appearance Typically a solidN/A
SMILES C1=C(C=O)C(=C(C(=C1Br)O)Br)O[1]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactivities is key to designing successful synthetic strategies.

  • Aldehyde Group : The formyl group is a primary site for nucleophilic attack. It readily participates in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation), primary amines (forming Schiff bases), and ylides (Wittig reaction).

  • Hydroxyl Groups : The two phenolic hydroxyl groups exhibit different acidities and nucleophilicities. The 4-OH group is generally more acidic and reactive towards alkylation than the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This difference can be exploited for regioselective modifications.[2]

  • Bromine Atoms : The C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions.[3][4] This allows for the introduction of a wide variety of substituents (aryl, alkyl, vinyl groups), dramatically increasing molecular complexity. The electronic environment suggests that the C-Br bonds may have differential reactivity, offering potential for sequential, site-selective couplings.[5]

Caption: Key reactive sites on this compound.

Application I: Synthesis of Coumarin Scaffolds via Knoevenagel Condensation

Coumarins are a major class of heterocyclic compounds with broad applications in pharmaceuticals, fragrances, and as fluorescent dyes.[6][7] The electron-rich nature of this compound makes it an excellent precursor for synthesizing highly substituted coumarins through reactions like the Knoevenagel condensation.[8] The condensation with an active methylene compound, followed by intramolecular cyclization (lactonization), provides a direct route to the coumarin core.

Mechanism Insight

The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to form a carbanion. This nucleophile then attacks the electrophilic aldehyde carbon. Subsequent dehydration and tautomerization, followed by acid-catalyzed intramolecular transesterification and elimination of water, yields the coumarin ring. The bromine and hydroxyl substituents from the starting aldehyde are retained on the final coumarin product, making them available for further functionalization.

Experimental Protocol: Synthesis of 6,8-Dibromo-7-hydroxy-3-carboxycoumarin

This protocol is adapted from a general procedure for the synthesis of 7-hydroxy-3-carboxycoumarin and is applicable to the dibrominated analog.[8]

Materials:

  • This compound (2.96 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol)

  • Piperidine (0.5 mL, catalyst)

  • Pyridine (20 mL, solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In the 100 mL round-bottom flask, dissolve this compound (10 mmol) and malonic acid (12 mmol) in 20 mL of pyridine.

  • Add piperidine (0.5 mL) to the solution. The catalyst is crucial for the initial condensation step.

  • Attach the reflux condenser and heat the mixture to 90-100°C with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water and 5 mL of concentrated HCl. This neutralizes the pyridine and piperidine and causes the product to precipitate.

  • Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (3 x 20 mL) to remove residual acid and salts.

  • Purify the product by recrystallization from an ethanol/water mixture to yield the pure 6,8-Dibromo-7-hydroxy-3-carboxycoumarin.

  • Dry the final product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Synthesis of Schiff Bases as Ligands and Bioactive Agents

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized via the condensation of a primary amine with an aldehyde.[9] Those derived from this compound are of particular interest as ligands for metal complexes and have shown potential as anticancer, antibacterial, and antifungal agents.[9][10] The hydroxyl groups and the nitrogen atom of the imine create an ideal pocket for metal chelation.

Schiff_Base_Workflow Start 3,5-Dibromo-2,4- dihydroxybenzaldehyde + Primary Amine (R-NH2) Solvent Dissolve in Ethanol or Methanol Start->Solvent Catalyst Add catalytic amount of Acetic Acid (optional) Solvent->Catalyst Reflux Reflux for 2-6 hours (Monitor by TLC) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Collect Precipitate (Schiff Base) Cool->Precipitate Purify Wash and/or Recrystallize Precipitate->Purify Product Pure Schiff Base Product Purify->Product

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Synthesis of a Schiff Base

This is a generalized protocol for the synthesis of a Schiff base from this compound and a primary amine.[9]

Materials:

  • This compound (10 mmol)

  • Primary amine (e.g., aniline, 4-aminoantipyrine) (10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

Equipment:

  • 100 mL round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (10 mmol) in 25 mL of absolute ethanol in a round-bottom flask. Gently warm if necessary to aid dissolution.

  • In a separate beaker, dissolve the primary amine (10 mmol) in 25 mL of absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction via TLC until the starting aldehyde is consumed.

  • Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Dry the purified Schiff base. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Application III: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[11][12] The two bromine atoms on this compound serve as excellent handles for such transformations. This allows for the synthesis of complex biaryl structures or the introduction of alkyl chains, which are pivotal in drug development and materials science.

Strategic Insight: Regioselectivity

In dihalogenated substrates, achieving regioselective coupling is a key challenge and opportunity. The reactivity of the two C-Br bonds can be influenced by steric hindrance and electronic effects. Often, one position is more reactive than the other, allowing for a mono-coupling reaction under carefully controlled conditions (e.g., lower temperature, specific catalyst/ligand system). A subsequent, more forceful coupling can then functionalize the second position, leading to unsymmetrically substituted products.[5]

Representative Protocol: Mono-Arylation of an Aromatic Dibromide

Disclaimer: This is a representative protocol based on the selective Suzuki coupling of similar dihaloaromatic compounds.[5] Optimization for this compound is required.

Materials:

  • This compound (10 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (9.5 mmol, 0.95 eq. for mono-coupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (30 mmol)

  • 1,4-Dioxane (40 mL)

  • Water (10 mL)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound (10 mmol), the arylboronic acid (9.5 mmol), K₂CO₃ (30 mmol), and Pd(PPh₃)₄ (2 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-coupled and di-coupled products.

  • Upon completion (or optimal conversion to the mono-product), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to separate the unreacted starting material, the desired mono-arylated product, and the di-arylated byproduct.

ParameterCondition for Mono-CouplingCondition for Di-Coupling
Boronic Acid (eq.) 0.9 - 1.0> 2.2
Temperature Room Temp to 80°C80°C to Reflux
Reaction Time Shorter (monitor carefully)Longer (drive to completion)
Expected Outcome Mixture favoring mono-productPredominantly di-product

References

  • Ramos, L.M., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. Available at: [Link]

  • Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • Hwang, E., et al. (2023). 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages. NIH. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. PubChem. Available at: [Link]

  • ResearchGate. (2010). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Co(III) and Fe(III) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazonehydrobromide. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of New Coumarin Derivatives. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

  • Kemzic, S., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

  • MDPI. (2020). Thiocoumarins: From the Synthesis to the Biological Applications. MDPI. Available at: [Link]

  • OICC Press. (2023). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]

  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Available at: [Link]

  • ResearchGate. (2021). Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability... ResearchGate. Available at: [Link]

  • Semantic Scholar. (2021). Current Chemistry Letters An overview on synthesis and reactions of coumarin based compounds. Semantic Scholar. Available at: [Link]

  • ACG Publications. (2019). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • NIH. (2019). Synthesis of boron dipyrromethene fluorescent probes for bioorthogonal labeling. NIH. Available at: [Link]

  • Frontiers. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells. Frontiers. Available at: [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • MDPI. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis of 2,3-dihydroxybenzaldehyde. Source Not Available.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2016). Source Not Available.

Sources

The Emerging Potential of 3,5-Dibromo-2,4-dihydroxybenzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the salicylaldehyde framework represents a "privileged scaffold," a molecular structure that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents. The strategic addition of functional groups to this core can fine-tune its pharmacological profile. 3,5-Dibromo-2,4-dihydroxybenzaldehyde, a halogenated derivative, is emerging as a compound of significant interest. While direct, extensive research on this specific molecule is in its nascent stages, its structural alerts—the presence of bromine atoms and multiple hydroxyl groups—point towards a high potential for bioactivity. This guide synthesizes the current understanding of related compounds to provide a forward-looking perspective on the applications of this compound and detailed protocols for its exploration in a drug discovery context.

The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, halogen bonding is increasingly recognized as a significant interaction in ligand-protein binding. The dihydroxy substitution pattern, particularly the catechol-like moiety, is a well-known pharmacophore involved in antioxidant activities and interactions with various enzymes and receptors.

This document serves as a comprehensive resource for researchers, providing not only a summary of the current state of knowledge but also actionable protocols and conceptual frameworks to guide future investigations into this promising molecule.

Inferred Therapeutic Potential: Building on a Foundation of Related Compounds

While dedicated studies on this compound are limited, a strong case for its therapeutic potential can be built upon the established bioactivities of structurally analogous compounds.

Anticancer Activity: A Logical Leap

The benzaldehyde scaffold itself has demonstrated antitumor properties[1]. The introduction of halogen substituents can significantly enhance this activity. Studies on ruthenium(II) complexes bearing dihalogenated salicylaldehyde ligands, including 3,5-dibromosalicylaldehyde, have shown enhanced cytotoxicity against human cancer cells compared to their monohalogenated counterparts[2]. These complexes were found to induce cell cycle arrest and apoptosis, with the bromine-containing complexes being particularly effective at increasing intracellular reactive oxygen species (ROS) levels and causing mitochondrial dysfunction[2].

Furthermore, other natural bromophenols have been shown to induce apoptosis in leukemia cells[3]. This collective evidence strongly suggests that this compound is a prime candidate for investigation as an anticancer agent, either on its own or as a ligand in coordination complexes.

Antimicrobial Properties: A Broad Spectrum of Possibilities

Substituted salicylaldehydes are recognized as potent antibacterial and antifungal agents[4]. The antimicrobial activity of benzaldehyde derivatives is often linked to the presence of phenolic hydroxyl groups, which can disrupt microbial membranes and inhibit essential enzymes[5]. Halogenation has been shown to potentiate these effects[4]. Dihydroxybenzaldehyde derivatives have demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus, a common cause of bovine mastitis[6]. Given these precedents, this compound is a compelling candidate for the development of new antimicrobial agents.

Anti-inflammatory and Cytoprotective Effects: Insights from a Close Relative

Extensive research on the closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides a strong rationale for investigating the anti-inflammatory and cytoprotective properties of this compound. BDB, isolated from red algae, has been shown to possess significant anti-inflammatory effects in both in vivo models of atopic dermatitis and in vitro cellular models[7][8]. It exerts its effects by suppressing the production of pro-inflammatory cytokines like IL-6 and inhibiting key inflammatory signaling pathways such as NF-κB and STAT1[7][8].

Moreover, BDB protects skin cells from oxidative damage by upregulating the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress[9]. It has also been shown to protect keratinocytes from damage induced by environmental pollutants like PM2.5 by reducing ROS levels and attenuating cell cycle arrest and autophagy[10]. The structural similarity between BDB and this compound suggests that the latter may share these protective and anti-inflammatory activities.

Experimental Protocols: A Practical Guide to Investigation

The following protocols provide a starting point for the synthesis of derivatives and the biological evaluation of this compound.

Protocol 1: Synthesis of a Schiff Base Derivative

Schiff bases derived from salicylaldehydes are a well-established class of compounds with a wide range of biological activities. This protocol details the synthesis of a representative Schiff base from this compound and a primary amine.

Rationale: The formation of an imine (Schiff base) introduces a new site for biological interactions and allows for the facile introduction of a wide variety of substituents (the 'R' group from the primary amine), enabling the exploration of structure-activity relationships.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol)

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

    • In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.

  • Reaction Setup:

    • Slowly add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound at room temperature.

  • Catalyst Addition (Optional):

    • Add a few drops of glacial acetic acid to the reaction mixture. This can catalyze the condensation reaction.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After completion, cool the reaction mixture to room temperature. The solid product may precipitate out. If not, the volume of the solvent can be reduced under vacuum.

    • Collect the solid product by filtration and wash it with cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base.

  • Characterization:

    • Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a method to evaluate the cytotoxic (anti-cancer) potential of this compound and its derivatives against a cancer cell line.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard and reliable method for initial cytotoxicity screening.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or its derivatives) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Path Forward: Conceptual Diagrams

To aid in the strategic planning of research into this compound, the following diagrams illustrate key concepts and workflows.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Identification & SAR cluster_3 Phase 4: Lead Optimization A 3,5-Dibromo-2,4- dihydroxybenzaldehyde C Schiff Base Synthesis A->C B Primary Amines (Diverse R-groups) B->C D Anticancer Screening (e.g., MTT Assay) C->D E Antimicrobial Screening (e.g., MIC Determination) C->E F Anti-inflammatory Assay (e.g., NO Production) C->F G Identify 'Hit' Compounds D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Mechanism of Action Studies H->I J In Vivo Efficacy & Toxicity I->J

Caption: A proposed workflow for the discovery and development of drugs based on the this compound scaffold.

G ROS Oxidative Stress (e.g., H₂O₂, UV) ERK_Akt ERK / Akt Phosphorylation Cytoprotection Cytoprotection & Reduced Inflammation ROS->Cytoprotection Causes Damage BDB_analog 3,5-Dibromo-2,4- dihydroxybenzaldehyde Derivative BDB_analog->ERK_Akt Activates Nrf2 Nrf2 Activation & Nuclear Translocation ERK_Akt->Nrf2 Phosphorylates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces HO1->Cytoprotection Leads to

Caption: A potential cytoprotective signaling pathway modulated by this compound derivatives, extrapolated from the known mechanism of 3-Bromo-4,5-dihydroxybenzaldehyde.

G struct1 3,5-Dibromo-2,4-dihydroxy- benzaldehyde Core Scaffold activity Biological Activity (Anticancer, Antimicrobial, etc.) struct1:f1->activity Baseline Activity struct2 Schiff Base Derivative R = Aromatic Ring struct2:f1->activity Modulated by: - Electronic effects - Steric hindrance struct3 Schiff Base Derivative R = Aliphatic Chain struct3:f1->activity Modulated by: - Lipophilicity - Flexibility struct4 Metal Complex M = Ru(II), Cu(II), etc. struct4:f1->activity Enhanced by: - Geometry - Redox potential

Caption: A conceptual diagram illustrating the structure-activity relationship (SAR) considerations for derivatives of this compound.

Comparative Biological Activity Data

To provide context for the potential efficacy of this compound, the following table summarizes reported biological activities of related compounds.

Compound/DerivativeBiological ActivityKey FindingsReference(s)
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Anti-inflammatorySuppressed IL-6 production in macrophages and reduced atopic dermatitis symptoms in mice.[7]
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Antioxidant/CytoprotectiveProtected keratinocytes from oxidative stress via the Nrf2/HO-1 pathway.[9]
Dihydroxybenzaldehyde Derivatives AntimicrobialShowed antimicrobial activity against Staphylococcus aureus.[6]
Ru(II) complex of 3,5-dibromosalicylaldehyde AnticancerExhibited enhanced cytotoxicity against human cancer cells; induced apoptosis and ROS production.[2]
Halogenated Salicylaldehydes AntifungalPotent activity against Candida albicans and Saccharomyces cerevisiae.[4]

Conclusion and Future Directions

This compound stands as a molecule with considerable, albeit largely unexplored, potential in medicinal chemistry. The strong evidence from structurally related compounds provides a solid foundation for its investigation as a source of new anticancer, antimicrobial, and anti-inflammatory agents. The protocols and conceptual frameworks presented in this guide are intended to catalyze this exploration.

Future research should focus on:

  • Systematic Derivatization: The synthesis and screening of a diverse library of derivatives, particularly Schiff bases and metal complexes, to establish robust structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Progression of the most promising lead compounds into preclinical animal models to assess their efficacy and safety.

By leveraging the insights from related molecules and applying systematic drug discovery principles, the scientific community can unlock the full therapeutic potential of this intriguing halogenated salicylaldehyde.

References

Sources

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Potential of 3,5-Dibromo-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Subject: A comprehensive guide to the systematic evaluation of 3,5-Dibromo-2,4-dihydroxybenzaldehyde as a potential novel antimicrobial agent.

Introduction: The Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzaldehydes and their derivatives, a class of aromatic aldehydes, have recently garnered attention for their potential antimicrobial properties.[1] Studies on phenolic derivatives such as 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (gentisaldehyde) have demonstrated notable antimicrobial activity against pathogenic bacteria like Staphylococcus aureus.[1][2][3][4] This established activity within the benzaldehyde class provides a strong rationale for investigating novel, structurally related compounds.

This compound is a halogenated dihydroxybenzaldehyde. The presence of hydroxyl groups and halogen substituents on an aromatic ring can significantly influence a molecule's biological activity. Halogens, for instance, are known to contribute to the bactericidal and sporicidal effects of various compounds.[5] While the bioactivity of the closely related 3-Bromo-4,5-dihydroxybenzaldehyde has been explored for its anti-inflammatory and antiviral properties, the specific antimicrobial potential of the 3,5-dibromo variant remains uncharacterized.[6][7]

This document provides a detailed framework of application notes and protocols for the systematic in vitro evaluation of this compound. It is designed to guide researchers through a logical, multi-tiered screening process, from initial qualitative assessments to quantitative determinations of efficacy and preliminary mechanistic insights. The protocols herein are based on established, validated methodologies in antimicrobial susceptibility testing.[8][9]

Part 1: Foundational Screening - The Agar Well Diffusion Assay

The initial step in assessing a novel compound is a qualitative screen to determine if it possesses any antimicrobial activity and to gain a preliminary understanding of its spectrum (i.e., whether it affects Gram-positive bacteria, Gram-negative bacteria, or fungi). The agar well diffusion method is a cost-effective and widely used technique for this purpose.[8]

Causality of Experimental Choices: This method is predicated on the principle that a diffusible antimicrobial agent will create a concentration gradient in the agar, leading to a zone of inhibited microbial growth around the point of application. The size of this "zone of inhibition" provides a qualitative measure of the compound's efficacy against a specific microorganism. It is a crucial first-pass filter before committing to more labor-intensive quantitative assays.

Protocol 1: Agar Well Diffusion Assay
  • Preparation of Microbial Inoculum:

    • From a pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), pick 3-5 well-isolated colonies.

    • Suspend the colonies in 4-5 mL of sterile saline or broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, dip it into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.

    • Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a sterile environment.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or the wide end of a sterile pipette tip (e.g., 1000 µL), create uniform wells (6-8 mm in diameter) in the inoculated agar.[10]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Prepare a range of concentrations to be tested (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound concentration into a separate well.

    • Controls:

      • Negative Control: Pipette the pure solvent (e.g., DMSO) into one well to ensure it has no intrinsic antimicrobial activity.

      • Positive Control: Use a standard antibiotic disc (e.g., Gentamicin for bacteria, Fluconazole for fungi) or a solution of a known antibiotic in a separate well.

  • Incubation and Interpretation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).

    • The presence of a clear zone indicates antimicrobial activity. The diameter of the zone is proportional to the sensitivity of the microorganism to the compound.

Part 2: Quantitative Efficacy - Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the initial screen, the next critical step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is the gold standard for determining MIC values due to its efficiency and the quantitative nature of its results.[8][11]

Causality of Experimental Choices: This assay provides a precise, quantitative value (e.g., in µg/mL) that is essential for comparing the potency of the novel compound against different microbes and in relation to established antibiotics. It is a cornerstone of antimicrobial drug discovery and a prerequisite for further development.

Protocol 2: Broth Microdilution Assay
  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

    • Prepare a 2X working stock solution of this compound in MHB (e.g., if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL stock).

    • Add 200 µL of this 2X stock solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no bacteria).

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100 of the standardized suspension.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in wells 1-11 will be 200 µL, and the compound concentrations will now be at their final 1X values.

    • Seal the plate or cover with a lid and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. A plate reader can also be used to measure absorbance at 600 nm (OD₆₀₀).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[12]

    • Validation: The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

Data Presentation: Hypothetical MIC Data
MicroorganismStrainGram StainMIC (µg/mL) of this compound
Staphylococcus aureusATCC 29213Gram-positive16
Enterococcus faecalisATCC 29212Gram-positive32
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028N/A (Fungus)32

Part 3: Advanced Characterization of Antimicrobial Activity

If this compound demonstrates promising MIC values, further investigation is warranted to understand its broader antimicrobial profile, particularly its effects on microbial communities (biofilms) and communication (quorum sensing).

Protocol 3: Biofilm Inhibition/Eradication Assay (Crystal Violet Method)

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or destroy existing biofilms is a critical step. The crystal violet assay is a simple, high-throughput method for quantifying biofilm mass.[13][14][15]

  • Biofilm Formation:

    • Grow the test bacterium (e.g., P. aeruginosa) overnight in a suitable medium (e.g., TSB).

    • Dilute the overnight culture (e.g., 1:100) into fresh medium.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well flat-bottomed plate.

    • For Inhibition: Immediately add 100 µL of 2X concentrations of the test compound.

    • For Eradication: Incubate the plate for 24 hours at 37°C to allow biofilm formation before removing the medium and adding fresh medium containing the test compound.

    • Include appropriate growth and sterility controls. Incubate for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently discard the planktonic (free-floating) cells from the wells.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes.

    • Transfer 125 µL of the solubilized stain to a new flat-bottomed plate and measure the absorbance at 590 nm using a microplate reader.

    • A reduction in absorbance compared to the untreated control indicates biofilm inhibition or eradication.

Protocol 4: Quorum Sensing Inhibition (QSI) Assay

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[16] Inhibiting QS is an attractive anti-virulence strategy. A common method uses a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a QS system. Inhibition of this pigment without killing the bacteria indicates QSI.[17][18]

  • Preparation:

    • Prepare Luria-Bertani (LB) agar plates.

    • Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in LB broth.

    • Inoculate molten, cooled (approx. 45°C) soft LB agar (0.7% agar) with the overnight culture.

  • Assay Performance:

    • Pour the inoculated soft agar over the surface of the pre-made LB agar plates to create a lawn.

    • Once the overlay has solidified, place sterile filter paper discs onto the agar surface.

    • Pipette a known amount of this compound solution onto the discs.

    • Use a known QS inhibitor as a positive control and the solvent as a negative control.

    • Incubate the plates at 30°C for 24-48 hours.

  • Interpretation:

    • A clear zone of no growth around the disc indicates bactericidal/bacteriostatic activity.

    • An opaque or colorless zone of growth where the purple pigment is absent indicates quorum sensing inhibition.[18]

Visualization of Experimental Workflows

Diagram 1: General Workflow for Antimicrobial Compound Screening

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Further Development Start Novel Compound (this compound) AgarWell Protocol 1: Agar Well Diffusion Assay Start->AgarWell Result1 Qualitative Activity? (Zone of Inhibition) AgarWell->Result1 MIC_Assay Protocol 2: Broth Microdilution (MIC) Result1->MIC_Assay Yes Stop1 Stop or Re-evaluate Result1->Stop1 No Result2 Potent MIC Value? MIC_Assay->Result2 Biofilm Protocol 3: Anti-Biofilm Assay Result2->Biofilm Yes QS Protocol 4: Quorum Sensing Inhibition Result2->QS Yes Stop2 Stop or Re-evaluate Result2->Stop2 No Cytotoxicity Cytotoxicity Testing (Selectivity Index) Biofilm->Cytotoxicity QS->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA Lead Lead Compound Optimization MoA->Lead

Caption: A multi-phase workflow for evaluating novel antimicrobial candidates.

Diagram 2: Logic of MIC and Biofilm Assay Interpretation

Assay_Interpretation cluster_mic MIC Assay cluster_biofilm Anti-Biofilm Assay mic_input Input Test Compound + Bacteria mic_process Process Incubate 24h mic_input->mic_process mic_output Output Turbidity (Growth) vs. Clarity (No Growth) mic_process->mic_output mic_result Result: Lowest concentration with clarity = MIC mic_output->mic_result bio_input Input Pre-formed Biofilm + Test Compound bio_process Process Incubate 24h, Wash, Stain with Crystal Violet bio_input->bio_process bio_output Output Measure Absorbance of Solubilized Stain bio_process->bio_output bio_result Result: Lower absorbance vs. control = Biofilm Eradication bio_output->bio_result

Caption: Interpreting results from MIC and anti-biofilm assays.

Conclusion and Future Directions

This guide outlines a systematic and robust preclinical framework for assessing the antimicrobial potential of this compound. Positive and potent results from these in vitro assays would establish the compound as a viable hit. Subsequent research should focus on determining its cytotoxicity against mammalian cell lines to calculate a selectivity index, a crucial measure of its therapeutic potential.[1] Further studies would then logically progress to elucidating its mechanism of action, exploring its efficacy in more complex models, and initiating structure-activity relationship (SAR) studies to optimize its potency and safety profile.

References

  • Hübner, N. O., Siebert, J., & Kramer, A. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9, 1487. [Link]

  • Hübner, N. O., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9. [Link]

  • Hübner, N. O., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. ResearchGate. [Link]

  • Hübner, N. O., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed. [Link]

  • Jayasinghe, S., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Kim, H. J., et al. (2023). 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells. PubMed. [Link]

  • Gottardi, W. (1985). Antimicrobial Activity of Halogens. PubMed. [Link]

  • Microbiology Videos. (2020). Agar well diffusion assay. YouTube. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Irie, Y., et al. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. National Center for Biotechnology Information. [Link]

  • Roy, R., et al. (2018). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Future Medicinal Chemistry, 10(20), 2449-2469. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Association for Biology Laboratory Education. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]

  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells. Burns, 20(5), 426-429. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Kumar, N., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3654. [Link]

  • Burbaum, J. J., et al. (1999). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy, 43(11), 2661-2668. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Liu, C., et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]

  • Hori, T., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • ResearchGate. (2022). Crystal violet assay carried out to determine the antibiofilm activity of samples against S. aureus biofilms. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 58(3), 351-360. [Link]

  • ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Li, Y. H., & Tian, X. (2012). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 3, 214. [Link]

  • Wang, J., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(1), 856-871. [Link]

Sources

The Utility of 3,5-Dibromo-2,4-dihydroxybenzaldehyde as a Molecular Actinometer in Fluorescence Microscopy: A Critical Evaluation and Practical Guide to Photon Flux Measurement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise quantification of light dose, or photon flux, is a critical parameter in fluorescence microscopy, directly impacting experimental reproducibility, quantitative analysis, and the integrity of imaging data. This is particularly crucial in applications such as phototoxicity studies, photoswitching experiments in super-resolution microscopy, and photodynamic therapy development. While various physical and chemical methods exist for light measurement, chemical actinometers offer a solution-based approach that can account for the complex light paths within a microscope. This application note initially sought to detail the use of 3,5-dibromo-2,4-dihydroxybenzaldehyde as a molecular actinometer for this purpose. However, a comprehensive review of the scientific literature reveals no established evidence or protocols supporting its use in this context.

Therefore, this document serves a dual purpose. Firstly, it addresses the current lack of scientific validation for this compound as a fluorescent actinometer. Secondly, and more critically, it provides a detailed guide and robust protocol for measuring photon flux in a fluorescence microscope using a well-established and widely accepted chemical actinometer: potassium ferrioxalate. This ensures that researchers have a reliable method at their disposal, grounded in decades of photochemical research, to accurately calibrate their imaging systems.

Part 1: The Inquiry into this compound

A thorough investigation into the photophysical properties of this compound (C₇H₄Br₂O₃, MW: 295.91)[1] reveals a significant gap in the scientific literature regarding its application as a molecular actinometer. While basic chemical data is available[1], there is no published research detailing its fluorescence quantum yield, its photochemical reaction mechanism upon irradiation, or any established protocols for its use in quantifying photon flux. The core requirements for a chemical actinometer include a well-characterized photochemical reaction with a known quantum yield, thermal stability, and a straightforward method for quantifying the photoreaction[2]. Without this fundamental data, the use of this compound as a reliable actinometer cannot be validated.

For a compound to serve as a fluorescent actinometer, its fluorescence properties would need to change in a predictable and quantifiable manner with light exposure. This could be a decrease in fluorescence quantum yield due to photobleaching or a photo-induced chemical reaction that alters the fluorophore. As this information is not available, we pivot to a trusted and extensively documented alternative.

Part 2: The Principle of Chemical Actinometry in Fluorescence Microscopy

Chemical actinometry provides a method to determine the number of photons in a light beam absorbed by a chemical system[2]. In the context of fluorescence microscopy, a solution of a chemical actinometer is placed in the sample plane, and the photochemical changes induced by the microscope's illumination are measured. This allows for an accurate determination of the photon flux delivered to the sample.

The fundamental principle relies on a photochemical reaction with a precisely known quantum yield (Φ), which is the ratio of the number of moles of a substance produced or consumed to the number of moles of photons absorbed. By measuring the change in the chemical system (e.g., the formation of a colored product), one can calculate the number of photons that induced that change.

Part 3: A Validated Protocol for Photon Flux Measurement using Potassium Ferrioxalate

The potassium ferrioxalate actinometer, developed by Hatchard and Parker, is one of the most widely used and reliable chemical actinometers[2]. It is sensitive over a broad spectral range (from UV to ~500 nm) and has a high, well-characterized quantum yield[2]. The protocol involves the photoreduction of Fe³⁺ to Fe²⁺, followed by the colorimetric determination of the Fe²⁺ concentration.

Materials and Reagents
  • Potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O]

  • Sulfuric acid (H₂SO₄), concentrated and 0.1 N

  • 1,10-phenanthroline solution (0.1% w/v in water)

  • Sodium acetate buffer (0.3 M)

  • Spectrophotometer

  • Microscope slides and coverslips (or a hemocytometer for a defined path length)

  • Volumetric flasks and pipettes

  • Red light source for handling light-sensitive solutions

Experimental Workflow

The following diagram illustrates the key steps in using the potassium ferrioxalate actinometer to measure photon flux in a fluorescence microscope.

G cluster_prep Solution Preparation (Under Red Light) cluster_exp Microscopy Experiment cluster_analysis Colorimetric Analysis cluster_calc Calculation prep_actinometer Prepare 0.006 M Potassium Ferrioxalate in 0.1 N H₂SO₄ load_sample Load actinometer solution onto microscope slide prep_actinometer->load_sample prep_phen Prepare 0.1% (w/v) 1,10-phenanthroline solution prep_buffer Prepare 0.3 M Sodium Acetate buffer irradiate Irradiate with microscope light source (defined time 't') collect Collect irradiated and non-irradiated (dark) samples irradiate->collect complexation Add phenanthroline and buffer to samples to form Fe(II) complex collect->complexation incubate Incubate in the dark for at least 30 minutes complexation->incubate measure_abs Measure absorbance at 510 nm using a spectrophotometer incubate->measure_abs calc_fe Calculate [Fe²⁺] using Beer-Lambert Law measure_abs->calc_fe calc_photons Calculate number of photons absorbed calc_fe->calc_photons calc_flux Calculate Photon Flux (photons/s/cm²) calc_photons->calc_flux

Figure 1. Workflow for determining photon flux using potassium ferrioxalate actinometry.

Detailed Step-by-Step Protocol

1. Preparation of Solutions (handle under red light)

  • Actinometer Solution (0.006 M Potassium Ferrioxalate): Dissolve 0.294 g of K₃Fe(C₂O₄)₃·3H₂O in 80 mL of 0.1 N H₂SO₄. Dilute to a final volume of 100 mL with 0.1 N H₂SO₄ in a volumetric flask. This solution is light-sensitive and should be stored in a dark bottle.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.

  • Buffer Solution (0.3 M Sodium Acetate): Dissolve 4.08 g of sodium acetate trihydrate in 100 mL of deionized water.

2. Calibration Curve for Fe²⁺

  • Prepare a standard stock solution of Fe²⁺ (e.g., using ferrous ammonium sulfate).

  • Create a series of dilutions of the Fe²⁺ standard.

  • To a known volume of each dilution, add the 1,10-phenanthroline solution and sodium acetate buffer as described in step 4.

  • Measure the absorbance at 510 nm and plot absorbance versus Fe²⁺ concentration to generate a calibration curve. The slope of this line will be the molar extinction coefficient (ε) for the Fe²⁺-phenanthroline complex.

3. Sample Irradiation

  • Place a known volume of the actinometer solution onto a microscope slide with a coverslip. For a more defined path length and volume, a hemocytometer or a custom-made chamber can be used.

  • Place the slide on the microscope stage and bring the objective into focus.

  • Irradiate the sample for a precisely measured time (t). The irradiation time should be chosen to produce a measurable amount of Fe²⁺ without depleting a significant fraction of the ferrioxalate.

  • As a control, keep an identical sample in the dark for the same duration.

4. Development of the Fe²⁺-Phenanthroline Complex

  • In separate tubes, pipette a known volume of the irradiated and non-irradiated (dark) actinometer solutions.

  • To each tube, add 2 mL of the 1,10-phenanthroline solution and 0.5 mL of the sodium acetate buffer.

  • Bring the total volume to a known final volume (e.g., 10 mL) with deionized water.

  • Mix the solutions and allow them to stand in the dark for at least 30 minutes for the color to fully develop.

5. Spectrophotometric Measurement and Calculations

  • Measure the absorbance (A) of the irradiated and dark samples at 510 nm using a spectrophotometer. The absorbance of the dark sample should be subtracted from that of the irradiated sample to correct for any thermal reaction.

  • Calculate the concentration of Fe²⁺ produced:

    • Use the Beer-Lambert law: [Fe²⁺] = A / (ε * l), where ε is the molar extinction coefficient determined from the calibration curve and l is the path length of the cuvette.

  • Calculate the number of moles of Fe²⁺ produced:

    • moles of Fe²⁺ = [Fe²⁺] * V, where V is the final volume of the solution after adding the developing reagents.

  • Calculate the number of photons absorbed:

    • moles of photons = (moles of Fe²⁺) / Φ, where Φ is the quantum yield of the ferrioxalate actinometer at the excitation wavelength.

  • Calculate the photon flux:

    • Photon flux (photons/s) = (moles of photons * N_A) / t, where N_A is Avogadro's number (6.022 x 10²³ mol⁻¹) and t is the irradiation time in seconds.

    • To express the flux as photons/s/cm², divide by the irradiated area.

Quantitative Data Summary
ParameterSymbolTypical Value/Range
Molar Extinction Coefficient of Fe(II)-phenanthroline complexε~11,100 L mol⁻¹ cm⁻¹ at 510 nm
Quantum Yield of Ferrioxalate (at 366 nm)Φ1.21
Quantum Yield of Ferrioxalate (at 436 nm)Φ1.14

Note: The quantum yield of the ferrioxalate actinometer is wavelength-dependent. It is crucial to use the correct value for the excitation wavelength being used. Consult the literature for a comprehensive list of quantum yields at different wavelengths.

Conclusion

While this compound is not a validated molecular actinometer for fluorescence microscopy based on current scientific literature, the principles of chemical actinometry remain a powerful tool for quantitative microscopy. The provided protocol for the well-established potassium ferrioxalate actinometer offers a reliable and accurate method for determining the photon flux of a fluorescence microscope. The adoption of such quantitative methods is paramount for ensuring the reproducibility and accuracy of fluorescence microscopy data, particularly in fields where light dose is a critical experimental parameter. Researchers are encouraged to consult the primary literature for detailed quantum yield values and to perform careful calibration to ensure the accuracy of their measurements.

References

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]

Sources

Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 3,5-Dibromo-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 3,5-Dibromo-2,4-dihydroxybenzaldehyde. The protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and materials science. It emphasizes the rationale behind procedural steps, robust characterization methods for structural validation, and potential applications, ensuring a reproducible and well-understood experimental workflow.

Scientific Rationale & Strategic Overview

Schiff bases, compounds containing an azomethine (-C=N-) group, are a cornerstone in coordination chemistry and drug development.[1] Their synthesis via the condensation of a primary amine with a carbonyl compound is a fundamental transformation in organic chemistry.[2] The specific use of this compound as the aldehyde precursor is strategic. The electron-withdrawing bromine atoms and electron-donating hydroxyl groups create a unique electronic environment. This substitution pattern can enhance the coordination capability of the resulting Schiff base ligand with metal ions and modulate its biological activity.[3] The hydroxyl groups, particularly the one at the C2 position (ortho to the aldehyde), can participate in intramolecular hydrogen bonding with the imine nitrogen, conferring significant stability to the molecule. These structural features make the resulting Schiff bases promising candidates for catalysis, and as anticancer, antibacterial, and antifungal agents.[4][5]

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a Schiff base is a reversible, acid-catalyzed reaction involving two key stages: nucleophilic addition and dehydration.[6]

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step forms an unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.

The pH must be carefully controlled; typically, a slightly acidic medium (pH 4-5) is optimal.[6] In strongly acidic conditions, the amine nucleophile would be protonated and rendered non-reactive. In basic or neutral conditions, the protonation of the carbinolamine hydroxyl group is inefficient, slowing the rate-limiting dehydration step.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aldehyde 3,5-Dibromo-2,4- dihydroxybenzaldehyde Protonation 1. Acid Catalyst (H+) Protonates Carbonyl Aldehyde->Protonation Amine Primary Amine (R-NH2) Attack 2. Nucleophilic Attack by Amine Amine->Attack Protonation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration 3. Protonation of -OH & Elimination of H2O Carbinolamine->Dehydration SchiffBase Schiff Base Product Dehydration->SchiffBase Water Water (H2O) Dehydration->Water

Caption: Mechanism of acid-catalyzed Schiff base formation.

Detailed Experimental Protocol

This protocol outlines a general method for synthesizing a Schiff base from this compound and a representative primary amine.

Materials and Equipment

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (e.g., aniline, substituted aniline, amino acid ester) (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Deionized Water

  • Solvents for purification (e.g., Ethanol, Hexane)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

  • Vacuum oven or desiccator

Synthesis Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal volume of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.[7]

    • Rationale: Using a minimal amount of solvent ensures a higher concentration of reactants, which favors the reaction kinetics. Ethanol is an excellent solvent for both reactants and is easily removed post-reaction.

  • Reaction Setup: While stirring the aldehyde solution at room temperature, add the ethanolic solution of the primary amine dropwise.

    • Rationale: Dropwise addition helps to control any initial exothermic reaction and ensures homogenous mixing.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[7]

    • Rationale: The acid catalyzes the dehydration of the carbinolamine intermediate, which is often the rate-limiting step of the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. The reaction is typically refluxed for 2-6 hours.

    • Rationale: Heating the reaction provides the necessary activation energy. Refluxing prevents the loss of solvent while maintaining the reaction at a constant, elevated temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots.[7]

Work-up and Isolation
  • Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Often, the Schiff base product will precipitate out of the solution as a colored solid.

  • Inducing Precipitation (if necessary): If no precipitate forms, you can add cold deionized water to the reaction mixture or reduce the solvent volume using a rotary evaporator to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[7]

    • Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.

Purification

The crude product should be purified by recrystallization to obtain a high-purity, crystalline solid.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol-water mixture is often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Recrystallization: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If there are any insoluble impurities, filter the hot solution. Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them thoroughly in a vacuum oven or desiccator.

Table of Key Experimental Parameters
ParameterRecommended Value/ConditionRationale
Reactant Ratio 1:1 (Aldehyde:Amine)Stoichiometric condensation reaction. A slight excess of amine (1.1 eq) can be used to drive the reaction to completion.
Solvent Absolute Ethanol / MethanolGood solubility for reactants; easily removed.[7]
Catalyst Glacial Acetic Acid (2-3 drops)Catalyzes the rate-limiting dehydration step.[7]
Temperature Reflux (~78°C for Ethanol)Provides activation energy to overcome the reaction barrier.
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.[7]
Purification RecrystallizationEffective method for obtaining high-purity crystalline products.[8]
Expected Yield 75-90%Varies depending on the specific primary amine used.

Characterization and Structural Validation

To confirm the successful synthesis and purity of the Schiff base, a combination of spectroscopic techniques is essential.[4][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary method for confirming the formation of the imine bond.

    • Disappearance of reactant peaks: Look for the disappearance of the strong C=O stretching band from the aldehyde (typically ~1650-1680 cm⁻¹) and the N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).

    • Appearance of product peak: The key evidence is the appearance of a new, sharp C=N (imine) stretching band, typically in the range of 1600-1640 cm⁻¹.

    • Other peaks: The broad O-H stretch from the phenolic groups will remain (~3100-3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The most diagnostic signal is the proton of the azomethine group (-CH=N-), which appears as a singlet in the downfield region, typically between δ 8.0-9.0 ppm. The aldehyde proton signal (-CHO) around δ 9.5-10.5 ppm should be absent. Aromatic and substituent protons should be assigned to confirm the full structure.

    • ¹³C NMR: Look for the imine carbon signal (-C=N-) in the range of δ 145-165 ppm and the disappearance of the aldehyde carbonyl carbon signal (δ ~190 ppm).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak [M]⁺ or related peaks (e.g., [M+H]⁺, [M+Na]⁺) that correspond to the calculated molecular weight of the target Schiff base.[9]

Sources

role of 3,5-Dibromo-2,4-dihydroxybenzaldehyde in the synthesis of natural products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Utility of 3,5-Dibromo-2,4-dihydroxybenzaldehyde in Natural Product Chemistry

Abstract

This document provides a comprehensive technical overview of this compound, a highly functionalized aromatic building block with significant, albeit underexplored, potential in the synthesis of complex natural products, particularly those of marine origin. While direct applications of this specific aldehyde as a starting material in completed total syntheses are not extensively documented in peer-reviewed literature, its rich array of functional groups—an aldehyde, two distinct phenolic hydroxyls, and two aryl bromides—positions it as a versatile scaffold for advanced organic synthesis. This guide will deconstruct the reactivity of each functional group, provide validated protocols for its key transformations, and propose strategic applications in the context of natural product synthesis, thereby serving as a foundational resource for researchers in synthetic chemistry and drug development.

Introduction: A Building Block of Strategic Importance

The pursuit of novel therapeutic agents frequently leads researchers to the intricate molecular architectures of natural products, especially those isolated from marine organisms.[1] These compounds often feature halogenated phenolic or polyphenolic cores, which contribute to their potent biological activities. This compound presents itself as an ideal starting material for accessing these complex scaffolds. Its structure is a confluence of key reactive sites:

  • A Formyl Group: A versatile handle for chain extension via condensations, Wittig reactions, and reductive aminations.

  • A C4-Hydroxyl Group: A nucleophilic phenol, readily alkylated or acylated, whose reactivity is influenced by the para-aldehyde.

  • A C2-Hydroxyl Group: A sterically hindered and hydrogen-bonded phenol, offering opportunities for regioselective transformations.

  • Two Aryl Bromides: Prime functionalities for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex biaryl or aryl-alkynyl systems.

This guide will explore the synthetic potential of this molecule by providing both theoretical grounding and practical, step-by-step protocols for its manipulation.

Synthesis and Characterization

While this compound is commercially available from several suppliers[2], understanding its synthesis provides context for its purity and potential side products. The preparation typically involves the electrophilic bromination of 2,4-dihydroxybenzaldehyde. The strong activating effect of the two hydroxyl groups directs the bromine atoms to the electron-rich ortho and para positions (C3 and C5).

General Synthetic Approach:

The synthesis of related brominated benzaldehydes, such as 3,5-dibromo-4-hydroxybenzaldehyde, often starts from less functionalized precursors like p-cresol, followed by a sequence of bromination and oxidation/hydrolysis steps.[3][4] For the title compound, a direct bromination of 2,4-dihydroxybenzaldehyde is the most straightforward route.

Key Transformations and Synthetic Protocols

The utility of this compound in synthesis is defined by the selective manipulation of its functional groups. The following sections provide detailed protocols for key transformations, explaining the chemical principles behind the chosen conditions.

Regioselective Protection & Alkylation of Phenolic Hydroxyls

The differential reactivity of the C2-OH and C4-OH groups is the cornerstone of its synthetic utility. The C4-OH is significantly more acidic and nucleophilic than the C2-OH, which is sterically shielded by the adjacent aldehyde and bromine atom and participates in strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen. This reactivity difference allows for highly regioselective reactions at the C4 position.

Protocol 1: Cesium Bicarbonate-Mediated Regioselective O-Alkylation at C4

This protocol is adapted from a highly efficient method developed for the parent 2,4-dihydroxybenzaldehyde scaffold, which leverages the unique properties of cesium bicarbonate to achieve excellent regioselectivity.[5]

Rationale: Cesium bicarbonate (CsHCO₃) is a mild base that is effective in promoting selective alkylation of the more acidic C4-OH. Its mildness minimizes the formation of the bis-alkylated side product, a common issue with stronger bases like K₂CO₃ or NaH.[5] Acetonitrile is an ideal solvent for this transformation.

  • Materials:

    • This compound (1.0 equiv, e.g., 296 mg, 1.0 mmol)

    • Alkyl bromide (e.g., Benzyl bromide, 3.0 equiv, 3.0 mmol)

    • Cesium Bicarbonate (CsHCO₃) (3.0 equiv, 3.0 mmol)

    • Acetonitrile (CH₃CN), anhydrous (approx. 0.2 M solution)

  • Equipment:

    • Pressure vessel or sealed tube

    • Stir plate with heating capabilities

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a pressure vessel, add this compound (1.0 mmol) and acetonitrile (5 mL).

    • Add the alkyl bromide (3.0 mmol), followed by cesium bicarbonate (3.0 mmol).

    • Seal the vessel tightly and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once complete, cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the pure 4-O-alkylated product.

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Expected Product
This compoundBenzyl BromideCsHCO₃CH₃CN8043,5-Dibromo-4-(benzyloxy)-2-hydroxybenzaldehyde
This compoundEthyl BromoacetateCsHCO₃CH₃CN804Ethyl 2-((2-bromo-4-formyl-3,5-dihydroxyphenyl)oxy)acetate

Table 1: Optimized conditions for regioselective C4-O-alkylation.

Caption: Workflow for the regioselective C4-alkylation protocol.

Aldehyde Transformations: Building Molecular Complexity

The aldehyde group is a gateway to C-C and C-N bond formation. However, its reactivity is modulated by the ortho-hydroxyl group, which can act as an internal nucleophile or participate in hydrogen bonding, and the electron-withdrawing nature of the bromine atoms.

Protocol 2: Knoevenagel Condensation for Coumarin Synthesis

This protocol describes the synthesis of a substituted coumarin, a common scaffold in natural products and pharmaceuticals, via a Knoevenagel condensation.

Rationale: The reaction between a phenolic aldehyde and an active methylene compound (like diethyl malonate) is a classic route to coumarins. The ortho-hydroxyl group is essential for the final intramolecular cyclization (transesterification) step that forms the lactone ring. A mild base like piperidine is sufficient to catalyze the initial condensation without causing unwanted side reactions.

  • Materials:

    • This compound (1.0 equiv)

    • Diethyl malonate (1.5 equiv)

    • Piperidine (catalytic amount, ~0.1 equiv)

    • Ethanol, absolute

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.

    • Add diethyl malonate followed by a catalytic amount of piperidine.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C).

    • Maintain reflux for 3-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or flash chromatography.

Knoevenagel_Mechanism Reactants Aldehyde + Diethyl Malonate Enolate Malonate Enolate (piperidine catalyst) Reactants->Enolate Base AldolAdd Aldol Addition Intermediate Enolate->AldolAdd Nucleophilic Attack on Aldehyde Dehydration Dehydration (loss of H₂O) AldolAdd->Dehydration Intermediate Cinnamate Derivative Dehydration->Intermediate Cyclization Intramolecular Transesterification Intermediate->Cyclization o-OH attacks ester Product 6,8-Dibromo-7-hydroxycoumarin Derivative Cyclization->Product Lactonization

Caption: Mechanism of Knoevenagel condensation to form a coumarin.

Aryl Bromide Functionalization: The Power of Cross-Coupling

The two bromine atoms are perhaps the most valuable functionalities for rapidly increasing molecular complexity. They serve as handles for palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of aryl, alkyl, and alkynyl groups.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid to one of the bromine positions.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are required to facilitate the catalytic cycle. The choice of solvent (e.g., a DME/water mixture) is crucial for dissolving both the organic and inorganic reagents. Selective mono-coupling can often be achieved by controlling stoichiometry and reaction time, as the C3-Br may be slightly more reactive due to less steric hindrance compared to the C5-Br.

  • Materials:

    • 3,5-Dibromo-4-R-oxy-2-hydroxybenzaldehyde (where R is a protecting group, 1.0 equiv)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.1 equiv for mono-coupling)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,2-Dimethoxyethane (DME)

    • Deionized water

  • Equipment:

    • Schlenk flask or similar glassware for inert atmosphere reactions

    • Nitrogen or Argon gas line

    • Standard laboratory glassware

  • Procedure:

    • In a Schlenk flask, combine the protected 3,5-dibromobenzaldehyde, the arylboronic acid, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Add a degassed mixture of DME and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by flash chromatography.

Strategic Application in Natural Product Synthesis: A Hypothetical Pathway

Let us consider the hypothetical synthesis of a brominated marine biphenyl ether, a class of compounds known for antimicrobial and cytotoxic activities. This compound could serve as a key starting point.

Hypothetical_Synthesis Start 3,5-Dibromo-2,4- dihydroxybenzaldehyde Step1 Selective C4-O-Alkylation (Protocol 1) Start->Step1 Intermediate1 Protected Aldehyde Step1->Intermediate1 Step2 Suzuki Coupling (Protocol 3) Intermediate1->Step2 Intermediate2 Biaryl Aldehyde Step2->Intermediate2 Step3 Aldehyde Reduction (e.g., NaBH₄) Intermediate2->Step3 Intermediate3 Benzyl Alcohol Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Target Brominated Biphenyl Ether Natural Product Analog Step4->Target

Caption: Hypothetical synthetic route to a marine natural product analog.

This proposed pathway leverages the molecule's functionalities in a logical sequence:

  • Selective Protection: The C4-OH is alkylated first, leaving the C2-OH and aldehyde available for later steps.

  • Core Scaffolding: A Suzuki coupling at one of the bromine positions constructs the essential biaryl core.

  • Functional Group Interconversion: The aldehyde is reduced to a benzyl alcohol, a common moiety in natural products.

  • Final Deprotection: Removal of the protecting group reveals the target structure.

Conclusion

This compound is a synthetically powerful, yet underutilized, building block. The strategic value of this compound lies in the orthogonal reactivity of its multiple functional groups. By employing regioselective protection, leveraging modern cross-coupling chemistry, and applying classic aldehyde transformations, chemists can access a wide range of complex molecular architectures. The protocols and strategies outlined in this guide are intended to provide a robust starting point for researchers aiming to synthesize novel bioactive compounds, particularly analogs of halogenated marine natural products.

References

  • Hu, B., et al. (2022). Cesium bicarbonate-mediated regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available at: [Link]

  • Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o799. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • CN101250097B (2011). Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde. Google Patents.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Blunt, J. W., et al. (2016). Marine natural products.
  • US5599988A (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Google Patents.
  • Martínez-Cifuentes, M., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(16), 2883. Available at: [Link]

  • CA1049560A (1979). Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde. Google Patents.
  • Gul, S., et al. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PLoS ONE, 13(4), e0196020. Available at: [Link]

Sources

Application Notes and Protocols for Enzyme Inhibitor Development Using 3,5-Dibromo-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Halogenated Salicylaldehyde Scaffold

The journey of drug discovery often begins with identifying a promising chemical scaffold—a core structure upon which therapeutic agents can be built. 3,5-Dibromo-2,4-dihydroxybenzaldehyde presents a compelling starting point for the development of enzyme inhibitors. Its phenolic nature is crucial; the hydroxyl and aldehyde groups can form key hydrogen bonds and other interactions within an enzyme's active site, a common feature of many known inhibitors[1][2]. The presence of two hydroxyl groups and an aldehyde moiety provides multiple points for interaction and potential modification.

Furthermore, halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance biological activity. The bromine atoms on the salicylaldehyde ring increase the molecule's lipophilicity, which can improve membrane permeability, and can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity and selectivity[3][4]. Studies on related halogenated salicylaldehydes have already demonstrated enhanced cytotoxic and antiproliferative activities, suggesting that this scaffold is biologically active and primed for further investigation[3][4].

This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate this compound as a potential enzyme inhibitor, progressing from initial screening to lead optimization. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility.

Foundational Workflow: From Hit Identification to Lead Optimization

The process of developing an enzyme inhibitor is a multi-step, iterative process. The initial "hit" from a screen is rarely the final drug candidate. It must be confirmed, characterized, and optimized to improve its potency, selectivity, and drug-like properties. The following workflow provides a logical progression for this endeavor.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization A Primary Screening (Single Concentration) B Hit Confirmation A->B Identify initial hits C Dose-Response & IC50 Determination B->C Validate activity D Mechanism of Action (Enzyme Kinetics) C->D Confirmed Hit E Selectivity Profiling (Counter-screens) D->E Understand binding mode F Cell-Based Assays (Cytotoxicity & Efficacy) E->F Assess specificity & cellular effects G Structure-Activity Relationship (SAR) Studies F->G Characterized Hit H Improve Potency, Selectivity & ADME G->H Synthesize analogs I In Vivo Model Testing (Preclinical) H->I Select lead candidate

Caption: High-level workflow for enzyme inhibitor discovery.

Protocol: Primary Screening and Hit Confirmation

The first crucial step is to determine if this compound (referred to as the "test compound") has any inhibitory activity against a chosen enzyme target. This protocol uses a 96-well plate format for efficiency.

Causality Behind Experimental Choices
  • Enzyme Target: For this protocol, we will use a generic serine protease as an example. The principles are broadly applicable to other enzymes like kinases or phosphatases with appropriate substrate selection.

  • Assay Principle: A colorimetric assay is chosen for its simplicity and accessibility. The enzyme cleaves a chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of color development.

  • Controls: The inclusion of multiple controls is non-negotiable for data integrity[5][6].

    • Negative Control (100% Activity): Contains the enzyme, substrate, and vehicle (DMSO), but no inhibitor. This defines the maximum reaction rate.

    • Positive Control (0% Activity): Contains a known, potent inhibitor of the enzyme. This confirms the assay can detect inhibition.

    • Vehicle Control: Ensures the solvent (typically DMSO) used to dissolve the test compound does not affect enzyme activity at the final concentration used.

    • Compound Color Control (Blank): Contains the test compound and buffer but no enzyme. This corrects for any intrinsic absorbance of the test compound at the measurement wavelength.

Detailed Protocol: Single-Point Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of a known inhibitor (Positive Control) in 100% DMSO.

  • Assay Plate Setup (96-well, clear, flat-bottom):

    • Add 2 µL of DMSO to the "Negative Control" wells.

    • Add 2 µL of the 10 mM known inhibitor stock to the "Positive Control" wells.

    • Add 2 µL of the 10 mM test compound stock to the "Test Compound" wells.

    • Add 2 µL of the 10 mM test compound stock to the "Compound Color Control" wells.

    • Add 178 µL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) to all wells.

  • Enzyme Addition:

    • Prepare a working solution of the enzyme in Assay Buffer.

    • Add 10 µL of the enzyme solution to all wells except the "Compound Color Control" wells. Add 10 µL of Assay Buffer to these wells instead.

    • Mix gently by tapping the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the chromogenic substrate in Assay Buffer.

    • Add 10 µL of the substrate solution to all wells to start the reaction. The final volume in each well is 200 µL. The final concentration of the test compound is 100 µM, and the final DMSO concentration is 1%.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode).

  • Data Analysis:

    • For each well, calculate the reaction rate (V) as the change in absorbance per minute (mOD/min).

    • Correct the test compound rate for its intrinsic color: V_corrected = V_test - V_blank.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V_corrected / V_negative_control)) * 100

    • A compound showing >50% inhibition in the primary screen is typically considered a "hit" and is advanced to dose-response analysis.

Protocol: IC50 Determination and Potency

Once a hit is confirmed, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations.

Detailed Protocol: Dose-Response Assay
  • Serial Dilution:

    • Using the 10 mM stock of the test compound, perform a 1:3 serial dilution in DMSO to create a concentration series (e.g., 10 mM, 3.33 mM, 1.11 mM, etc., for 8 points).

  • Assay Plate Setup:

    • Follow the same setup as the primary screen, but instead of a single concentration, add 2 µL of each concentration from the serial dilution to respective wells. Include negative and positive controls.

  • Enzyme, Incubation, and Substrate Addition:

    • Follow steps 3 and 4 from the primary screening protocol.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration as described previously.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. This is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Data Presentation: Potency Summary

Quantitative data should be summarized for clear comparison, especially as chemical analogs are synthesized during lead optimization.

Compound IDStructureTarget EnzymeIC50 (µM)
Parent-01 This compoundProtease X12.5
Analog-02 Hypothetical Modification 1Protease X2.1
Analog-03 Hypothetical Modification 2Protease X35.8

Protocol: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with the enzyme and substrate is critical. Enzyme kinetics can elucidate the mechanism of inhibition (e.g., competitive, non-competitive), which provides invaluable information for lead optimization[7].

Rationale for Kinetic Analysis

The MoA is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. By analyzing how the inhibitor affects the enzyme's kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—we can deduce the binding mode.

G cluster_comp Competitive Inhibition (I binds to E only) E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I_comp Competitive Inhibitor (I) I_comp->E I_noncomp Non-competitive Inhibitor (I) I_noncomp->ES EI->E - I ESI->ES - I

Sources

Application Note: Leveraging 3,5-Dibromo-2,4-dihydroxybenzaldehyde for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3,5-Dibromo-2,4-dihydroxybenzaldehyde Scaffold

In the dynamic field of molecular sensing and diagnostics, the rational design of fluorescent probes is of paramount importance. These probes serve as powerful tools for the detection and quantification of a wide array of analytes, from biologically significant metal ions to environmentally hazardous substances. The selection of a suitable core scaffold is a critical first step in the development of a high-performance fluorescent probe. This compound is an exemplary starting material, offering a unique combination of chemical features that make it an ideal platform for the synthesis of novel fluorescent sensors.

This application note provides a comprehensive guide to the utilization of this compound in the preparation of fluorescent probes. We will delve into the underlying principles of probe design, provide detailed synthetic protocols, and outline methodologies for the application of these probes in analyte detection. The information presented herein is intended to empower researchers, scientists, and drug development professionals to harness the potential of this versatile chemical scaffold.

Chemical and Physical Properties of this compound

This compound, with the molecular formula C₇H₄Br₂O₃ and a molecular weight of 295.91 g/mol , is a crystalline solid.[1] Its structure is characterized by a benzene ring substituted with two hydroxyl groups, two bromine atoms, and an aldehyde functional group. This unique arrangement of functional groups imparts several advantageous properties for the development of fluorescent probes:

  • Reactive Aldehyde Group: The aldehyde functionality serves as a convenient handle for the introduction of a recognition moiety through the formation of a Schiff base. This reaction is typically straightforward and proceeds with high yield.

  • Electron-Rich Aromatic Ring: The presence of two hydroxyl groups makes the aromatic ring electron-rich, which is a desirable feature for the construction of fluorophores. The electronic properties of the ring can be further modulated by the two bromine atoms.

  • Modulation of Photophysical Properties: The heavy bromine atoms can influence the photophysical properties of the resulting probe through the heavy-atom effect, which can affect the quantum yield and excited-state lifetimes.

  • Chelating Sites: The hydroxyl groups, in conjunction with the Schiff base nitrogen, can act as effective chelating sites for metal ions, leading to changes in the fluorescence properties of the probe upon metal binding.

Principles of Fluorescent Probe Design and Sensing Mechanisms

The design of a fluorescent probe based on this compound involves the covalent linkage of this signaling unit (the fluorophore) to a recognition unit (the receptor). The interaction of the analyte with the receptor modulates the fluorescence output of the fluorophore. Several mechanisms can be exploited for this purpose:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the fluorophore is quenched in the absence of the analyte due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating and an electron-accepting unit connected by a π-conjugated system. Analyte binding can alter the efficiency of the ICT process, resulting in a change in the emission wavelength or intensity.

  • Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[2] The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Analyte-induced conformational changes can alter this distance, leading to a ratiometric fluorescence response.[2]

  • Chelation-Enhanced Fluorescence (CHEF): In CHEF-based sensors, the probe typically exhibits weak fluorescence due to processes like C=N isomerization in Schiff bases. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts this isomerization and leads to a significant enhancement of fluorescence.

The following diagram illustrates the general principle of a "turn-on" fluorescent probe based on a Schiff base derivative of this compound.

G cluster_0 Probe Synthesis cluster_1 Sensing Mechanism (CHEF) This compound This compound Schiff Base Probe Schiff Base Probe This compound->Schiff Base Probe Schiff Base Condensation Amine-containing Receptor Amine-containing Receptor Amine-containing Receptor->Schiff Base Probe Probe Probe Probe-Analyte Complex Probe-Analyte Complex Probe->Probe-Analyte Complex Chelation Low Fluorescence Low Fluorescence Probe->Low Fluorescence C=N Isomerization Analyte (Metal Ion) Analyte (Metal Ion) Analyte (Metal Ion)->Probe-Analyte Complex High Fluorescence High Fluorescence Probe-Analyte Complex->High Fluorescence Rigidification

Caption: General workflow for probe synthesis and sensing.

Experimental Protocols

Part 1: Synthesis of a Schiff Base Fluorescent Probe for Al³⁺ Detection

This protocol describes the synthesis of a representative fluorescent probe (DBDH-AP ) by reacting this compound with 2-aminophenol. 2-Aminophenol is chosen as the receptor moiety due to its ability to form a stable Schiff base and provide additional coordination sites for metal ions.

Materials and Reagents:

  • This compound (≥98% purity)

  • 2-Aminophenol (≥99% purity)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol with stirring.

  • Addition of Receptor: To this solution, add a solution of 1.1 mmol of 2-aminophenol in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring at 80°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate of the Schiff base probe (DBDH-AP ) will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it several times with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 12 hours.

  • Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is an excellent solvent for both reactants and facilitates the removal of the water molecule formed during the condensation reaction.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.

  • Refluxing: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the formation of the Schiff base product.

Part 2: Application of DBDH-AP for the Fluorometric Detection of Al³⁺

This protocol outlines the procedure for evaluating the performance of the synthesized DBDH-AP probe for the detection of aluminum ions (Al³⁺).

Materials and Reagents:

  • Synthesized DBDH-AP probe

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Stock solutions (1.0 mM) of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, FeCl₃, etc.) in deionized water.

  • Tris-HCl buffer (10 mM, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of Probe Stock Solution: Prepare a 1.0 mM stock solution of DBDH-AP in DMSO.

  • Preparation of Working Solutions: In a series of test tubes, prepare the working solutions by adding a specific volume of the probe stock solution to the Tris-HCl buffer to achieve a final probe concentration of 10 µM.

  • Titration Experiment: To each test tube containing the probe solution, add increasing concentrations of the Al³⁺ stock solution (from 0 to 2 equivalents).

  • Incubation: Allow the solutions to incubate at room temperature for 5 minutes to ensure complete complexation.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe-Al³⁺ complex (to be determined from UV-Vis spectroscopy).

  • Selectivity Study: To assess the selectivity of the probe, repeat the fluorescence measurement with other metal ions at a concentration of 2 equivalents.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Self-Validating System:

The protocol incorporates a selectivity study to validate the specific response of the probe towards Al³⁺ over other potentially interfering metal ions. This is a crucial step to establish the trustworthiness of the probe for its intended application.

Data Presentation and Visualization

Table 1: Photophysical Properties of DBDH-AP Probe

PropertyDBDH-APDBDH-AP + Al³⁺
Absorption λmax (nm)350375
Emission λmax (nm)450 (weak)480 (strong)
Quantum Yield (Φ)~0.01~0.25
Color ChangeColorlessYellow
FluorescenceWeak BlueStrong Cyan

Workflow for Al³⁺ Detection

G cluster_workflow Experimental Workflow A Prepare 10 µM Probe Solution in Buffer B Add Al³⁺ (0-2 equivalents) A->B C Incubate for 5 min B->C D Record Fluorescence Spectrum C->D E Plot Intensity vs. [Al³⁺] D->E F Calculate LOD E->F

Caption: Step-by-step workflow for Al³⁺ detection.

Conclusion

This compound is a highly valuable and versatile platform for the development of novel fluorescent probes. Its inherent chemical features allow for the straightforward synthesis of sensors with high sensitivity and selectivity for a range of analytes. The protocols and principles outlined in this application note provide a solid foundation for researchers to design and implement their own fluorescent probes based on this promising scaffold. The continued exploration of derivatives of this compound is expected to yield a new generation of advanced sensing tools for applications in chemistry, biology, and medicine.

References

  • PubChem. This compound. [Link]

  • MDPI. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. [Link]

  • MDPI. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. [Link]

  • Semantic Scholar. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. [Link]

  • Frontiers. Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

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Troubleshooting & Optimization

Technical Support Center: Selective Bromination of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective bromination of 2,4-dihydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this highly activated aromatic system. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve your desired monobrominated product while avoiding common pitfalls like over-bromination.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the bromination of 2,4-dihydroxybenzaldehyde. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.

Q1: My reaction is yielding a significant amount of the 3,5-dibromo-2,4-dihydroxybenzaldehyde. How can I improve the selectivity for the 5-bromo-2,4-dihydroxybenzaldehyde?

This is a classic case of over-bromination, a common challenge when working with highly activated phenols.[1][2] The two hydroxyl groups on the 2,4-dihydroxybenzaldehyde ring are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack.[2] This high reactivity can easily lead to multiple substitutions.

Root Cause Analysis:

  • Highly Activating Substituents: The -OH groups donate significant electron density into the benzene ring, particularly at the ortho and para positions relative to themselves.[2][3] This makes the positions C3, C5, and C6 highly nucleophilic.

  • Reactive Brominating Agent: Using elemental bromine (Br₂), especially in a polar protic solvent like water or acetic acid, is often too harsh for this substrate. Polar solvents can stabilize the carbocation intermediate formed during electrophilic aromatic substitution, further accelerating the reaction and promoting multiple additions.[1]

Solutions to Enhance Monoselectivity:

  • Switch to a Milder Brominating Agent: The use of N-Bromosuccinimide (NBS) is a well-established method for the controlled bromination of phenols.[4] NBS provides a slow, steady source of electrophilic bromine, which helps to prevent runaway reactions.[4]

  • Solvent Choice is Critical: Perform the reaction in a less polar, aprotic solvent. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are excellent choices. These solvents do not solvate the bromonium ion as effectively as polar solvents, thus tempering its reactivity.

  • Strict Stoichiometric Control: Use a precise stoichiometry of your brominating agent. A slight excess can be the difference between a clean monobromination and a mixture of products. It is recommended to start with 1.0 equivalent of NBS and slowly increase if the reaction is incomplete.

  • Low-Temperature Conditions: Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) will decrease the reaction rate and improve selectivity. This gives the mono-brominated product time to form before it can react again.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Over-bromination start Problem: Excess Dibromo Product check_reagent Analyze Brominating Agent and Solvent start->check_reagent is_br2 Using Br₂ in a Polar Solvent? check_reagent->is_br2 switch_to_nbs Action: Switch to NBS in CH₂Cl₂ is_br2->switch_to_nbs Yes check_stoichiometry Analyze Stoichiometry and Temperature is_br2->check_stoichiometry No switch_to_nbs->check_stoichiometry is_excess_br Using >1.0 eq. of Brominating Agent? check_stoichiometry->is_excess_br control_stoichiometry Action: Use 1.0 eq. of NBS is_excess_br->control_stoichiometry Yes is_high_temp Running at Elevated Temperature? is_excess_br->is_high_temp No control_stoichiometry->is_high_temp lower_temp Action: Run at 0 °C to RT is_high_temp->lower_temp Yes monitor_tlc Monitor Reaction by TLC is_high_temp->monitor_tlc No lower_temp->monitor_tlc success Success: Clean Monobromination monitor_tlc->success failure Still Over-brominating? monitor_tlc->failure

Caption: Troubleshooting workflow for over-bromination.

Q2: I am observing the formation of an unexpected isomer. Why is the bromination not occurring at the expected position?

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.[5] For 2,4-dihydroxybenzaldehyde, we have two strong ortho-, para-directing hydroxyl groups and a meta-directing aldehyde group.

Understanding the Directing Effects:

  • -OH at C2: Directs ortho (C3) and para (C6).

  • -OH at C4: Directs ortho (C3, C5).

  • -CHO at C1: Directs meta (C3, C5).

The positions C3 and C5 are strongly activated by both hydroxyl groups. The C5 position is generally favored for monobromination due to steric hindrance from the aldehyde group at C1, which can impede attack at C3.

Potential Causes for Unexpected Isomerization:

  • Reaction Conditions: In some cases, harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the migration of the bromine atom or the formation of less stable intermediates that rearrange to a thermodynamically more stable product.

  • Protecting Groups: If you are using a protecting group strategy, the nature of the protecting group can influence the electronic properties of the ring and alter the regioselectivity. For instance, protecting the more acidic 4-hydroxyl group can change the directing influence.[6][7]

Recommended Actions:

  • Confirm Product Structure: Use definitive analytical techniques like 2D NMR (NOESY, HMBC) to unequivocally confirm the structure of your product.

  • Re-evaluate Reaction Conditions: If the isomer is confirmed, revert to milder conditions as outlined in Q1. Low temperatures and less reactive reagents are key to kinetic control, which often yields the expected product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the bromination of 2,4-dihydroxybenzaldehyde, focusing on the underlying chemical principles.

Q3: What is the underlying mechanism of the bromination of 2,4-dihydroxybenzaldehyde?

The bromination of 2,4-dihydroxybenzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8]

The two-step EAS mechanism is as follows:

  • Formation of the Electrophile and Nucleophilic Attack: The brominating agent (e.g., Br₂ or NBS) generates an electrophilic bromine species (Br⁺). The electron-rich aromatic ring of the 2,4-dihydroxybenzaldehyde acts as a nucleophile and attacks the Br⁺.[9] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10][11]

  • Deprotonation and Restoration of Aromaticity: A base in the reaction mixture (which can be the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom that was attacked by the bromine. The electrons from the C-H bond then move back into the ring, restoring its aromaticity and yielding the final brominated product.[12]

G cluster_0 Electrophilic Aromatic Substitution: Bromination Reactant 2,4-Dihydroxybenzaldehyde Arenium_Ion Arenium Ion (Sigma Complex) Reactant->Arenium_Ion Attack by π-system Electrophile Br⁺ Electrophile->Arenium_Ion Product Brominated Product Arenium_Ion->Product Deprotonation

Sources

Technical Support Center: Purification of 3,5-Dibromo-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 3,5-Dibromo-2,4-dihydroxybenzaldehyde. This molecule is a valuable building block in the development of novel therapeutics and specialty chemicals. Its synthesis, typically achieved through the electrophilic bromination of 2,4-dihydroxybenzaldehyde, presents several challenges related to selectivity and purification. The highly activated nature of the aromatic ring can lead to a mixture of products, including unreacted starting material and mono-brominated intermediates.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and offers detailed protocols for obtaining high-purity this compound. Our focus is on the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of this compound?

The primary impurities arise from the nature of the electrophilic aromatic substitution reaction on the highly activated 2,4-dihydroxybenzaldehyde ring. The two hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. The most common impurities are:

  • Unreacted Starting Material: 2,4-Dihydroxybenzaldehyde.

  • Mono-brominated Intermediates: 3-Bromo-2,4-dihydroxybenzaldehyde and 5-Bromo-2,4-dihydroxybenzaldehyde. These are constitutional isomers and often have very similar polarities.

Q2: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most effective and rapid method for initial purity assessment. By spotting the crude reaction mixture alongside the 2,4-dihydroxybenzaldehyde starting material, you can visualize the progress of the reaction and the impurity profile.

  • Expert Insight: The polarity of these compounds decreases with an increasing number of bromine atoms. Therefore, on a normal-phase silica TLC plate, you should expect the following trend in retardation factor (Rƒ):

    • Highest Rƒ (least polar): this compound (Product)

    • Intermediate Rƒ: Mono-brominated intermediates

    • Lowest Rƒ (most polar): 2,4-Dihydroxybenzaldehyde (Starting Material)

A single spot for your product that is well-separated from the starting material spot is a good initial indicator of a successful reaction. Multiple spots indicate the presence of impurities that require removal.

Q3: What is the expected melting point of pure this compound?

Q4: Which brominating agent is recommended for this synthesis?

While elemental bromine (Br₂) can be used, it can be harsh and difficult to control, potentially leading to over-bromination or other side reactions. A milder and more manageable brominating agent is N-Bromosuccinimide (NBS) .[3][4] NBS allows for a slower, more controlled release of electrophilic bromine, which can improve the selectivity of the reaction, especially in a laboratory setting.[5][6]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment in a question-and-answer format.

Problem 1: My TLC plate shows three or more spots after the reaction.

  • Probable Cause: This is a classic sign of an incomplete reaction. The spots likely correspond to the desired dibromo product, one or more mono-bromo intermediates, and unreacted starting material.

  • Solution:

    • Confirm Spot Identities: If possible, run TLCs of the individual starting material and the reaction mixture on the same plate to confirm which spot corresponds to the starting material. The product will be the least polar spot (highest Rƒ).

    • Optimize Reaction Time/Equivalents: If a significant amount of starting material or mono-bromo product remains, consider increasing the reaction time or adjusting the stoichiometry to use slightly more than 2.0 equivalents of your brominating agent (e.g., 2.1-2.2 equivalents of NBS).

    • Proceed to Purification: Even with optimization, obtaining a perfectly clean reaction is rare. The presence of these impurities necessitates purification, typically via column chromatography or fractional recrystallization.

Problem 2: My final product has a low and broad melting point (e.g., 140-160 °C).

  • Probable Cause: A low and broad melting point is a strong indicator of impurity. The most likely contaminants are the lower-melting starting material (m.p. ~135 °C) and mono-brominated intermediates. Even small amounts of these can cause significant melting point depression.

  • Solution: The product must be re-purified.

    • Recrystallization: If the impurity level is relatively low (as indicated by a faint spot on TLC), a carefully performed recrystallization can be effective.

    • Column Chromatography: If TLC shows significant amounts of multiple impurities, column chromatography is the more robust method for separation.[7][8]

Problem 3: The crude product is a dark, oily residue instead of a solid.

  • Probable Cause: This can be caused by several factors:

    • Decomposition: Prolonged heating or overly harsh reaction conditions can lead to the decomposition of the phenolic aldehyde, creating tarry byproducts.[8]

    • Solvent Trapping: Residual solvent (like DMF or acetic acid if used) can prevent the product from solidifying.

    • Complex Impurity Mixture: A very impure mixture may have a significantly depressed freezing point, presenting as an oil.

  • Solution:

    • Trituration: Try adding a non-polar solvent in which the product is insoluble, such as hexanes or cold dichloromethane, and scratching the flask with a glass rod. This can often induce crystallization.

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.

    • Purification: If the oil persists, the best approach is to dissolve it in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify it directly using column chromatography.

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and purifying your reaction mixture.

G start Crude Reaction Mixture tlc Assess Purity via TLC (vs. Starting Material) start->tlc single_spot Single Major Spot? tlc->single_spot mp_check Measure Melting Point (MP) single_spot->mp_check Yes multiple_spots Multiple Spots Present single_spot->multiple_spots No mp_ok MP Sharp & High? mp_check->mp_ok product Pure Product mp_ok->product Yes recrystallize Re-purify via Recrystallization mp_ok->recrystallize No (Broad/Low MP) column Purify via Column Chromatography multiple_spots->column column->tlc Check Fractions recrystallize->mp_check Re-check Purity

Caption: Troubleshooting workflow for purification.

Part 3: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for separating the dibromo product from mono-bromo intermediates and starting material. The key principle is the differential adsorption of compounds onto a solid stationary phase based on their polarity.

Materials & Equipment:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., 95:5 Hexanes:EtOAc). The amount of silica should be approximately 50-100 times the weight of your crude product.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system, such as 90:10 Hexanes:EtOAc .

    • Collect fractions and monitor them by TLC. The desired 3,5-dibromo product, being the least polar, should elute first.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexanes:EtOAc) to elute the mono-brominated compounds and finally the starting material. The use of a gradient elution is critical for good separation.[7]

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

  • Final Analysis: Confirm the purity of the final product by TLC and melting point analysis.

Protocol 2: Purification by Recrystallization

Recrystallization is effective if the desired compound is significantly less soluble in a particular solvent system than the impurities. This is best used when the product is already of moderate-to-high purity.

Materials & Equipment:

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Recrystallization solvent(s) (e.g., Ethanol, Water, Chloroform)

  • Büchner funnel and filter flask

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as Ethanol/Water or Chloroform/Hexanes, is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess purity via melting point and TLC. If impurities persist, a second recrystallization may be necessary.

Data Summary Table
CompoundMolecular Weight ( g/mol )Expected PolarityExpected Rƒ (Silica TLC)Melting Point (°C)
2,4-Dihydroxybenzaldehyde138.12[2]HighLow135 - 139[2]
Mono-bromo Intermediates217.02MediumMediumN/A
This compound 295.91 [9]Low High Significantly > 140 °C

References

  • US Patent US5599988A, "Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates", Available at
  • US Patent US3996291A, "Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde", Available at
  • Fan, Y., You, W., Qian, H., Liu, J., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o799. Available at: [Link]

  • Heo, S., et al. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available at: [Link]

  • Canadian Patent CA1049560A, "Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde", Available at
  • Zhang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. Available at: [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. Available at: [Link]

  • Li, M., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: [Link]

  • Master Organic Chemistry (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • CN Patent CN104447366A, "Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde", Available at
  • SIELC Technologies (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • Bertrand, F., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • The Organic Chemistry Tutor (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Available at: [Link]

  • Wikipedia (n.d.). 2,4-Dihydroxybenzaldehyde. Available at: [Link]

  • ResearchGate (2017). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. Available at: [Link]

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Technical Support Center: Optimization of Solvent Systems for 3,5-Dibromo-2,4-dihydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, with a specific focus on the critical role of the solvent system.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding solvent selection for the electrophilic bromination of 2,4-dihydroxybenzaldehyde.

Q1: What is the most common and recommended solvent for the synthesis of this compound?

A1: Glacial acetic acid is the most widely employed and recommended solvent for this reaction. Its efficacy stems from several key properties:

  • Polarity: As a polar protic solvent, acetic acid effectively solvates and stabilizes the charged intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution, which helps to lower the activation energy of the reaction.[1]

  • Reagent Solubility: It provides good solubility for the starting material, 2,4-dihydroxybenzaldehyde, and common brominating agents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Reaction Participation: Acetic acid can polarize the Br-Br bond, enhancing the electrophilicity of the bromine and facilitating the attack by the activated aromatic ring.[2]

  • Work-up: It is easily removed during the aqueous work-up procedure.[1]

Q2: What is the primary role of the solvent in this electrophilic bromination reaction?

A2: The solvent plays a multifaceted role beyond simply dissolving the reactants. In this electrophilic aromatic substitution (EAS) reaction, the solvent's main functions are to:

  • Stabilize the Intermediate: The formation of the positively charged arenium ion is the rate-determining step.[3] Polar solvents stabilize this intermediate, accelerating the reaction.[1]

  • Activate the Electrophile: Polar solvents can induce a dipole in the nonpolar Br₂ molecule, making one bromine atom more electrophilic (δ+) and susceptible to attack by the electron-rich phenol ring.[2][4]

  • Control Reactivity and Selectivity: The choice of solvent can influence the reaction rate and help prevent over-bromination or other side reactions. Less polar solvents may slow the reaction, which can sometimes be advantageous for control.[4]

Q3: Can aprotic solvents like Dichloromethane (DCM) or Acetonitrile be used?

A3: Yes, polar aprotic solvents can be used and are sometimes preferred under specific conditions.

  • Acetonitrile (CH₃CN): This solvent has been successfully used for the bromination of various activated arenes with NBS.[5] It is also used in other reactions involving 2,4-dihydroxybenzaldehyde, demonstrating its compatibility.[6][7] It offers good solubility for many organic compounds and is relatively inert.

  • Dichloromethane (DCM) or Chloroform (CHCl₃): These are less polar than acetic acid and may lead to a slower reaction. This can be beneficial for controlling the reaction temperature and potentially improving selectivity by minimizing the formation of poly-brominated byproducts. However, the solubility of the starting dihydroxybenzaldehyde may be lower.

Q4: How does the solvent choice affect product purity and yield?

A4: The solvent directly impacts the reaction's success. A highly polar solvent like acetic acid or water can significantly activate the bromine, leading to a very fast reaction.[4] With a highly activated substrate like 2,4-dihydroxybenzaldehyde, this can lead to over-bromination (formation of tri- or tetra-brominated species) and reduced yield of the desired dibromo product. Conversely, a less polar solvent slows the reaction, which can provide better control and higher selectivity for the desired product.[8]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is extremely low or the reaction has stalled.

This is a common issue that can often be traced back to the solvent system or related factors.

  • Possible Cause 1: Poor Solubility of Starting Material.

    • Diagnosis: Is the 2,4-dihydroxybenzaldehyde fully dissolved in your chosen solvent at the reaction temperature? A heterogeneous mixture will react slowly and incompletely.

    • Solution:

      • Switch to a Better Solvent: If using a less polar solvent like DCM, consider switching to glacial acetic acid, which generally offers better solubility for this substrate.

      • Increase Solvent Volume: While not always ideal, increasing the amount of solvent can help dissolve all reactants.

      • Gentle Warming: Cautiously warming the mixture can improve solubility. However, be aware that higher temperatures can also increase the rate of side reactions.[8]

  • Possible Cause 2: Insufficient Solvent Polarity.

    • Diagnosis: Are you using a non-polar solvent like hexane or toluene? These solvents are generally unsuitable as they do not effectively stabilize the charged arenium intermediate, leading to a very high activation energy barrier.[3]

    • Solution: Replace the non-polar solvent with a polar option such as glacial acetic acid or acetonitrile.

  • Possible Cause 3: Presence of Water (when not intended).

    • Diagnosis: Did you use anhydrous solvents? While bromine water is used for some phenol brominations, uncontrolled amounts of water can alter the reaction medium's polarity and may lead to unwanted side products or hydrolysis of the brominating agent.

    • Solution: Ensure your glassware is dry and use anhydrous grade solvents, especially when working with sensitive reagents like NBS.

Troubleshooting Workflow: Low Product Yield

Below is a systematic workflow to diagnose and resolve low-yield issues related to the solvent system.

LowYield_Troubleshooting start Problem: Low Yield q1 Is the starting material fully dissolved? start->q1 sol1 Switch to a more polar solvent (e.g., Acetic Acid). Or gently warm the mixture. q1->sol1 No q2 What is the solvent's polarity? q1->q2 Yes sol2_polar Proceed to check other reaction parameters (stoichiometry, temp, purity). q2->sol2_polar Polar sol2_nonpolar Replace with a polar solvent (Acetic Acid, Acetonitrile). q2->sol2_nonpolar Non-Polar q3 Was the reaction run under anhydrous conditions? q2->q3 Aprotic sol3_yes Solvent system is likely not the primary issue. Investigate reagent quality or reaction time. q3->sol3_yes Yes sol3_no Dry glassware and use anhydrous grade solvents. q3->sol3_no No Solvent_Selection start Goal: Synthesize 3,5-Dibromo- 2,4-dihydroxybenzaldehyde q1 Is high reaction speed the primary goal? start->q1 sol1_yes Use a highly polar system (e.g., Acetic Acid/Water). Warning: Low selectivity. q1->sol1_yes Yes q2 Is high purity and selectivity the primary goal? q1->q2 No outcome Optimized Solvent System sol1_yes->outcome sol2_yes Use a moderately polar solvent (Glacial Acetic Acid or CH₃CN) and control temperature (0-10°C). q2->sol2_yes Yes sol_default Default starting point: Glacial Acetic Acid at 10°C. Offers a balance of speed and control. q2->sol_default No sol2_yes->outcome sol_default->outcome

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Properties of Brominated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the antioxidant properties of brominated phenols, designed for researchers, scientists, and professionals in drug development. We will delve into the structural nuances that govern their antioxidant efficacy, explore the mechanistic underpinnings of their activity, and provide detailed protocols for their evaluation. Our focus is on delivering a scientifically rigorous comparison, grounded in experimental data, to empower your research and development endeavors.

Introduction: The Significance of Brominated Phenols as Antioxidants

Brominated phenols are a class of halogenated secondary metabolites predominantly found in marine environments, particularly in red and brown algae.[1][2][3] These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and notably, antioxidant properties.[1][3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Antioxidants, such as brominated phenols, can mitigate this damage by neutralizing free radicals.

The unique chemical structures of brominated phenols, characterized by the presence of one or more bromine atoms on the phenolic ring, contribute to their distinct physicochemical and biological properties.[1] This guide will explore how variations in the number and position of bromine atoms and hydroxyl groups influence their antioxidant potential.

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of brominated phenols is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[2] The principal mechanisms of radical scavenging include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The bromophenol can donate an electron to a free radical, followed by proton transfer.[2]

The efficiency of these mechanisms is intrinsically linked to the chemical structure of the bromophenol.

Visualizing the Antioxidant Mechanism

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_BP Brominated Phenol cluster_Neutral Neutralized Products Free Radical Free Radical Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical Receives H• or e- Bromophenol Bromophenol Bromophenol Radical Bromophenol Radical Bromophenol->Bromophenol Radical Donates H• or e- Chelated Metal Ion Chelated Metal Ion Bromophenol->Chelated Metal Ion Sequesters Metal Ions Stable Product Stable Product Bromophenol Radical->Stable Product Resonance Stabilization

Caption: General mechanism of bromophenol antioxidant activity.

Structure-Activity Relationship: A Comparative Insight

The antioxidant capacity of brominated phenols is not uniform and is significantly influenced by their molecular architecture. Key structural features that dictate their efficacy include:

  • Number and Position of Hydroxyl Groups: The presence of ortho-dihydroxy groups (a catechol moiety) generally enhances antioxidant activity.[2][5] This arrangement facilitates the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding.

  • Number and Position of Bromine Atoms: The role of bromine substitution is complex. While bromination can increase lipophilicity, which may be advantageous for activity in certain environments, it does not always lead to enhanced antioxidant activity.[1][3] In some cases, bromination has been shown to slightly decrease or have little effect on the radical scavenging capacity compared to their non-brominated counterparts.[3] However, the position of the bromine atoms can influence the electron density on the phenolic ring and the stability of the phenoxyl radical.[6]

  • Nature of the Linker in Dimeric Bromophenols: For dimeric bromophenols, the bond connecting the phenolic units (e.g., C-O-C vs. C-C) can impact their reactivity.[2] Studies have shown that a C-C linkage can be more favorable for antiradical activity in lipid media compared to a more flexible ether bridge.[2]

Comparative Evaluation of Antioxidant Activity: Experimental Data

To provide a clear comparison, we have compiled data from various studies on the antioxidant activity of different brominated phenols, evaluated using common in vitro assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals and is a common metric for comparing antioxidant potency (a lower IC50 indicates higher antioxidant activity).

Bromophenol DerivativeSource/TypeDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (TEAC)Reference(s)
2,4,6-TribromophenolSynthetic> 100 µMNot Reported[7]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE)NaturalPotentNot Reported[4]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)NaturalEffectiveNot Reported[4]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidNatural19.84 µMEffective[5]
Nitrogen-containing bromophenols from Rhodomela confervoidesNatural5.2 - 5.7 µM2.1 - 2.8 mM[2]
(R)-rhodomelain A from Rhodomela confervoidesNatural3.82 µM4.37 mM[2]

Note: The presented values are for comparative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of your findings, we provide detailed, step-by-step methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.

Protocol Workflow:

DPPH_Workflow start Start prep_reagents Prepare DPPH solution (e.g., 0.1 mM in methanol) start->prep_reagents prep_samples Prepare bromophenol solutions (various concentrations) start->prep_samples mixing Mix DPPH solution with bromophenol or standard prep_reagents->mixing prep_samples->mixing incubation Incubate in the dark (e.g., 30 minutes at room temperature) mixing->incubation measurement Measure absorbance (e.g., at 517 nm) incubation->measurement calculation Calculate % inhibition and IC50 measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.

  • Sample Preparation: Dissolve the bromophenol compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent to create a series of concentrations.

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the DPPH solution to an equal volume of the sample or standard solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Protocol Workflow:

ABTS_Workflow start Start prep_abts Prepare ABTS stock solution (e.g., 7 mM) start->prep_abts prep_persulfate Prepare potassium persulfate solution (e.g., 2.45 mM) start->prep_persulfate prep_samples Prepare bromophenol solutions (various concentrations) start->prep_samples generate_radical Mix ABTS and persulfate solutions (incubate in dark for 12-16 h) prep_abts->generate_radical prep_persulfate->generate_radical dilute_radical Dilute ABTS•+ solution to an -absorbance of ~0.7 at 734 nm generate_radical->dilute_radical mixing Mix diluted ABTS•+ solution with bromophenol or standard dilute_radical->mixing prep_samples->mixing incubation Incubate at room temperature (e.g., 6 minutes) mixing->incubation measurement Measure absorbance (e.g., at 734 nm) incubation->measurement calculation Calculate % inhibition and TEAC measurement->calculation end End calculation->end

Caption: Workflow for the ABTS radical cation scavenging assay.

Detailed Steps:

  • ABTS•+ Generation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the bromophenol compounds and a standard antioxidant (e.g., Trolox).

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol Workflow:

FRAP_Workflow start Start prep_acetate Prepare acetate buffer (300 mM, pH 3.6) start->prep_acetate prep_tptz Prepare TPTZ solution (10 mM in 40 mM HCl) start->prep_tptz prep_fecl3 Prepare FeCl3 solution (20 mM) start->prep_fecl3 prep_samples Prepare bromophenol solutions (various concentrations) start->prep_samples prep_frap_reagent Prepare FRAP reagent (Mix acetate buffer, TPTZ, and FeCl3 in 10:1:1 ratio) prep_acetate->prep_frap_reagent prep_tptz->prep_frap_reagent prep_fecl3->prep_frap_reagent mixing Mix FRAP reagent with bromophenol or standard prep_frap_reagent->mixing prep_samples->mixing incubation Incubate at 37°C (e.g., 4 minutes) mixing->incubation measurement Measure absorbance (e.g., at 593 nm) incubation->measurement calculation Determine FRAP value from a standard curve (e.g., FeSO4) measurement->calculation end End calculation->end

Caption: Workflow for the FRAP assay.

Detailed Steps:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the bromophenol compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using the Fe²⁺ standard. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.

Conclusion and Future Perspectives

Brominated phenols represent a promising class of natural antioxidants with potential applications in the pharmaceutical and nutraceutical industries. Their antioxidant efficacy is intricately linked to their chemical structure, with the number and position of hydroxyl and bromine substituents playing crucial roles. This guide has provided a comparative overview of their antioxidant properties, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships.

Future research should focus on in vivo studies to validate the in vitro antioxidant effects of brominated phenols and to elucidate their bioavailability and metabolic fate. Furthermore, the synthesis of novel brominated phenol derivatives with optimized antioxidant activity could pave the way for the development of new therapeutic agents for the prevention and treatment of oxidative stress-related diseases.

References

  • Vorobyev, S. V., et al. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]

  • Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(15), 4946. [Link]

  • Pereira, L., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(1), 22. [Link]

  • Gülçin, İ., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 25(21), 5001. [Link]

  • El-toumy, S. A. A., et al. (2024). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances, 14(28), 20087-20098. [Link]

  • Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(8), 1273–1292. [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Khan Academy. [Link]

  • El Idrissi, M., et al. (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. ACS Omega. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3,5-Dibromo-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthetic pathway is only half the journey. The ultimate utility of a molecule like 3,5-Dibromo-2,4-dihydroxybenzaldehyde hinges on its purity. An uncharacterized or impure batch can confound biological assays, compromise kinetic data, and invalidate downstream results. This guide provides an in-depth, multi-faceted strategy for rigorously confirming the purity of your synthesized material, moving beyond simple confirmation to a state of analytical certainty.

The structure of this guide is intentionally fluid. Rather than a rigid checklist, we will explore the logical flow of analysis, establishing a self-validating system where orthogonal techniques converge to build a comprehensive and trustworthy purity profile.

The First Principle: Know Thy Impurities

Before any analysis, we must consider the synthetic route to anticipate likely impurities. This compound is typically synthesized via the electrophilic bromination of 2,4-dihydroxybenzaldehyde.[1][2] This immediately suggests a profile of potential contaminants:

  • Starting Material: Unreacted 2,4-dihydroxybenzaldehyde.

  • Intermediates: Mono-brominated species (3-bromo- or 5-bromo-2,4-dihydroxybenzaldehyde).

  • Side-Products: Isomeric or over-brominated products.

  • Reagent Residue: Residual bromine or reaction solvents.

Our analytical strategy must be designed to resolve the target compound from these specific, structurally similar molecules.

Part 1: The Primary Orthogonal Methods for Purity Confirmation

A single analytical technique is insufficient to declare purity. We must employ orthogonal methods—techniques that measure different physicochemical properties—to ensure no impurities are co-eluting or otherwise masked. Our primary choices are High-Performance Liquid Chromatography (HPLC) for quantitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identity and qualitative purity.

Chromatographic Purity: The Gold Standard with HPLC

High-Performance Liquid Chromatography, particularly with a Diode Array Detector (DAD) or UV-Vis detector, is the definitive method for quantifying purity. It physically separates the target compound from impurities, allowing us to calculate a purity value based on the relative peak area.

Causality Behind the Method: We choose a Reverse-Phase (RP-HPLC) method because our target analyte is a moderately polar organic molecule. A C18 (octadecylsilyl) stationary phase provides the necessary hydrophobic interaction to retain the analyte and its likely impurities, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. Adding a small amount of acid (like trifluoroacetic acid, TFA) to the mobile phase is crucial; it protonates the phenolic hydroxyl groups, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[3]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

    • Further dilute this solution 1:10 with the same solvent to a final concentration of ~50 µg/mL for injection. Scientist's Note: Working at a concentration well within the linear range of the detector is critical for accurate quantification.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: Hold at 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD), monitoring at 280 nm. Acquire spectra from 210-400 nm to assess peak purity.

  • Data Analysis (Self-Validation):

    • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all integrated peaks. For a high-purity standard, this should be ≥98%.

    • Peak Purity Analysis: Utilize the DAD to check the spectral purity of the main peak. The UV-Vis spectra across the peak (upslope, apex, downslope) should be identical, confirming that no impurity is co-eluting.

    • Spiking Study: As an ultimate confirmation, "spike" a sample with a small amount of the starting material (2,4-dihydroxybenzaldehyde). The HPLC method should clearly resolve the two compounds, demonstrating its specificity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Acetonitrile/Water A->B C Dilute to Working Concentration B->C D Inject onto C18 Column C->D E Run Gradient Elution D->E F DAD Detection (280 nm) E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H I Assess Peak Spectral Purity G->I J Report Final Purity H->J I->J

Caption: Workflow for HPLC-based purity determination.

Structural Identity and Qualitative Purity by NMR

While HPLC excels at quantification, NMR spectroscopy provides unparalleled detail on molecular structure. A clean ¹H NMR spectrum is a powerful indicator of purity, as even small amounts of structurally similar impurities will often present their own distinct signals.

Causality Behind the Method: The chemical environment of each proton in the molecule dictates its resonance frequency (chemical shift). For this compound, the molecular symmetry results in a very simple, predictable spectrum. The presence of additional, unexpected peaks is a direct indication of impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as methanol-d4 or DMSO-d6. Scientist's Note: Methanol-d4 is often a good choice as it can exchange with the hydroxyl protons, simplifying the spectrum by removing those signals and leaving only the sharp aromatic and aldehyde signals.[2]

    • Filter the solution through a small plug of glass wool into a clean NMR tube.

  • Acquisition Parameters (400 MHz Spectrometer):

    • Experiment: Standard proton spectrum acquisition.

    • Number of Scans: 16-32 scans to achieve good signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., methanol-d4 at 3.31 ppm).

    • Compare the observed spectrum to the expected chemical shifts and multiplicities (see Table 1).

    • Carefully examine the baseline for any small, unassigned peaks. The integral of these impurity peaks relative to the main compound's peaks gives a semi-quantitative estimate of purity. For example, an impurity peak integrating to 0.02 when a main peak (representing 1H) integrates to 1.0 suggests ~2% of that impurity.

Part 2: Supporting Analytical Techniques & Data Consolidation

To build an unassailable case for purity, we supplement our primary findings with supporting data.

Thermal Analysis: Melting Point and DSC

The melting point is a classic, yet powerful, indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to become lower and broader.[4] Differential Scanning Calorimetry (DSC) provides a more quantitative evolution of this principle.

  • Melting Point Protocol: Use a standard capillary melting point apparatus. The sample should exhibit a sharp melting range (e.g., ≤ 2 °C). The literature value for this compound is 188-189 °C .[2] A significant depression or broadening of this range is a red flag for impurity.

  • DSC Protocol:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 5 °C/min).

    • The resulting endotherm should be sharp and symmetrical. Purity analysis software can use the van't Hoff equation to calculate a purity value directly from the shape of the melting curve.[5][6] This provides an excellent orthogonal check on the HPLC result.

Spectroscopic Confirmation: MS and FTIR
  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. For this molecule, look for the characteristic isotopic pattern of a dibrominated compound: a cluster of peaks at m/z [M], [M+2], and [M+4] in an approximate 1:2:1 ratio.[3] High-resolution MS (HRMS) should confirm the elemental composition (C₇H₄Br₂O₃) with high accuracy.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. While not a purity tool per se, the absence of expected peaks or the presence of unexpected ones (e.g., residual solvent) can be informative.

Data Summary: The Purity Certificate

All data should be consolidated into a clear, comparative table. This serves as the compound's "certificate of analysis."

Analytical Technique Parameter Expected Result for Pure this compound
RP-HPLC Purity (Area %)≥ 98.0%
Retention TimeMethod-dependent, but should be a single, sharp, spectrally pure peak.
¹H NMR (400 MHz, CD₃OD)Aldehyde Proton (CHO)Singlet at ~9.71 ppm[2]
Aromatic Proton (Ar-H)Singlet at ~7.88 ppm[2]
¹³C NMR (100 MHz, CD₃OD)Chemical Shifts (ppm)196.2 (C=O), 154.7, 154.1, 138.5, 132.0, 119.9, 103.1[2]
Melting Point Range (°C)188 - 189 °C (sharp)[2]
DSC Onset of MeltingConsistent with melting point. Sharp endotherm.
Purity (mole %)≥ 98.0%
HRMS [M-H]⁻Calculated: 293.8450; Found: within 5 ppm
FTIR (KBr Pellet, cm⁻¹)Key Stretches~3400-3200 (O-H), ~1650 (Aldehyde C=O), ~1580, 1450 (Ar C=C), ~600-700 (C-Br)

Part 3: Comparative Guide to Purity Techniques

Choosing the right analytical tool depends on the specific question being asked. Here is a comparison of the primary and secondary techniques discussed.

Method Primary Use Quantitative? Pros Cons
HPLC-DAD Purity & QuantificationYes (Gold Standard)High sensitivity & resolution; provides spectral purity data.Requires method development; destructive.
¹H NMR Structure ID & Impurity IDSemi-quantitativeExcellent for structural info; non-destructive; fast.Lower sensitivity than HPLC; quantification requires standards (qNMR).
DSC Purity of Crystalline SolidsYes (Absolute Method)Fast; requires small sample size; no standards needed.Only for crystalline, stable compounds; less accurate below 98% purity.[7]
Melting Point Qualitative Purity CheckNoVery fast and simple; requires minimal equipment.Subjective; not for non-crystalline materials.
MS Molecular Weight IDNo (unless coupled to LC/GC)High sensitivity; confirms elemental composition (HRMS).Provides little info on isomeric impurities.
FTIR Functional Group IDNoFast; non-destructive; good for gross contamination checks.Not a purity tool; insensitive to minor impurities.
Overall Purity Assessment Workflow

This diagram illustrates how these techniques logically flow together to build a complete picture of compound purity and identity.

Purity_Workflow cluster_synthesis Post-Synthesis cluster_primary Primary Analysis cluster_secondary Secondary Confirmation cluster_decision Final Assessment Start Synthesized Crude Product HPLC Quantitative Purity (HPLC) Start->HPLC NMR Structural Identity (NMR) Start->NMR Decision Purity Confirmed? HPLC->Decision MP Melting Point NMR->MP MS Molecular Weight (MS) NMR->MS FTIR Functional Groups (FTIR) NMR->FTIR DSC Thermal Purity (DSC) MP->DSC DSC->Decision MS->Decision End Release for Use Decision->End Yes

Caption: A logical workflow for comprehensive purity validation.

By systematically applying these orthogonal techniques, you can move from a simple assumption of identity to an evidence-based confirmation of purity, ensuring the integrity and reproducibility of your downstream research.

References

  • Shalaby, N., et al. (2021). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of new representatives of 11,12-dihydro-5H-5,11- epoxybenzo[8][9]oxocino[4,3-b]pyridines. The Royal Society of Chemistry. Available at: [Link]

  • Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. The Journal of General Physiology. Available at: [Link]

  • Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. ResearchGate. Available at: [Link]

  • De Oliveira, L. G., et al. (2018). Total Synthesis of Altissimacoumarin D, a Small Molecule Sirtuin1 Activator. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Yin, Y., et al. (2022). Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Available at: [Link]

  • Supporting Information for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Halides with Phenylboronic Acid Using Palladacycles Derived from Di-oximes as Catalyst. (n.d.). Available at: [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • ResearchGate. (2012). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. ResearchGate. Available at: [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

  • Koch, W., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. Available at: [Link]

  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Google Patents.
  • DeAngelis, N. J., & Papariello, G. J. (1968). Differential Scanning Calorimetry. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]

  • Padilha, C., et al. (2023). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International. Available at: [Link]

  • Asgharian, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.